Heptyl acrylate
Description
Historical Context and Evolution of Acrylate (B77674) Monomers in Polymer Research
The journey of acrylic polymers began in the 20th century, and since their discovery, they have become integral to numerous industries and applications. researchgate.net The initial development of polymers based on acrylonitrile (B1666552), butadiene, and styrene (B11656) in the late 1940s marked a significant milestone. tandfonline.com The versatility of acrylates, which are derivatives of acrylic acid, stems from their vinyl group, making them susceptible to polymerization, and a carbonyl group that allows for a wide range of functionalities through reactions with alcohols or amines. researchgate.net This bifunctional nature allows for the synthesis of polymers with a vast array of physical and chemical properties. researchgate.net
The evolution of acrylate monomers in polymer research has been driven by the need to tailor polymer properties for specific applications. Early research focused on more common acrylates like methyl acrylate and ethyl acrylate. free.fr Over time, the exploration of longer-chain alkyl acrylates, such as heptyl acrylate, has been propelled by the desire to achieve properties like increased flexibility, lower glass transition temperatures, and enhanced hydrophobicity in the resulting polymers. nih.gov The development of controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, has further expanded the possibilities for creating well-defined polymer architectures using a diverse range of acrylate monomers, including this compound. beilstein-journals.org
Significance of this compound as a Monomer in Polymer Synthesis
This compound (C10H18O2) is a crucial monomer used in the production of various polymers and copolymers. It is synthesized through the esterification of acrylic acid with heptanol (B41253). The significance of this compound lies in the specific properties its longer alkyl chain imparts to the polymer.
The presence of the heptyl group influences several key characteristics of the resulting polymer:
Flexibility and Low-Temperature Performance: The long alkyl chain of this compound introduces flexibility into the polymer backbone. This results in polymers with lower glass transition temperatures (Tg), making them suitable for applications requiring performance at reduced temperatures. free.fr For instance, the Tg of poly(this compound) is -60°C. free.fr
Hydrophobicity: The heptyl group increases the hydrophobic nature of the polymer. This property is advantageous in applications requiring water resistance, such as in coatings and adhesives.
Reduced Volatility: Compared to shorter-chain acrylates, this compound has lower volatility. This is beneficial in the formulation of low-VOC (Volatile Organic Compound) products, which are increasingly favored due to environmental regulations.
Adhesion: Acrylate-based polymers are known for their adhesive properties. The specific nature of the alkyl chain can be tailored to optimize adhesion to various substrates. tandfonline.com
This compound can undergo free-radical polymerization to form homopolymers or be copolymerized with other monomers to create materials with a wide range of tailored properties. Its ability to readily undergo addition reactions with various organic and inorganic compounds further enhances its utility as a versatile feedstock for chemical synthesis. jamorin.com
Scope and Research Imperatives in this compound Polymer Science
The scope of research in this compound polymer science is expanding, driven by the demand for high-performance and sustainable materials. grandviewresearch.com Current research imperatives focus on several key areas:
Advanced Polymer Architectures: There is a growing interest in synthesizing complex polymer structures using this compound, such as block copolymers and star polymers. These advanced architectures can lead to materials with unique self-assembly properties and enhanced performance characteristics.
Bio-based and Sustainable Polymers: A significant trend in the broader acrylate market is the move towards bio-based raw materials. marketdataforecast.commdpi.com Research into producing this compound from renewable resources is a key area of investigation to improve the sustainability profile of the resulting polymers.
High-Performance Coatings and Adhesives: The development of novel this compound-based copolymers for advanced coatings and adhesives continues to be a major focus. Research aims to improve properties such as durability, weather resistance, and adhesion to challenging surfaces. tandfonline.comtechsciresearch.com
Stimuli-Responsive Materials: Incorporating this compound into stimuli-responsive polymers, which change their properties in response to external triggers like temperature or pH, is an emerging research direction. researchgate.net The hydrophobic nature of the heptyl group can play a crucial role in the responsive behavior of these "smart" materials.
Structure-Property Relationships: A fundamental research imperative is to gain a deeper understanding of the relationship between the molecular structure of this compound-containing polymers and their macroscopic properties. acs.org This includes investigating the effects of monomer sequence, tacticity, and molecular weight distribution on polymer performance. acs.org
The continued exploration of these research areas will undoubtedly lead to the development of new and innovative materials based on this compound, further solidifying its importance in the field of polymer science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-8-9-12-10(11)4-2/h4H,2-3,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFQUKBBGYTJNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29500-72-9 | |
| Record name | Poly(heptyl acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29500-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0062474 | |
| Record name | Heptyl acrylate | |
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Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2499-58-3 | |
| Record name | Heptyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2499-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propenoic acid, heptyl ester | |
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| Record name | Heptyl acrylate | |
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| Record name | 2-Propenoic acid, heptyl ester | |
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| Record name | Heptyl acrylate | |
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| Record name | Heptyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Heptyl Acrylate
Esterification Pathways for Heptyl Acrylate (B77674) Synthesis
Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is the most common and economically viable method for producing heptyl acrylate. The primary reactants are acrylic acid and heptanol (B41253).
The direct esterification of acrylic acid with n-heptanol is a well-established method for synthesizing this compound. This equilibrium reaction is typically accelerated by strong acid catalysts.
The general reaction is as follows: CH₂=CHCOOH (Acrylic Acid) + CH₃(CH₂)₆OH (Heptanol) ⇌ CH₂=CHCOO(CH₂)₆CH₃ (this compound) + H₂O (Water)
Strong protic acids, such as sulfuric acid, are frequently used to catalyze the reaction by protonating the carbonyl oxygen of the acrylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by heptanol. To drive the reaction toward the formation of the ester, the water byproduct is continuously removed, often through azeotropic distillation using a solvent like toluene. google.com The reaction is typically conducted under reflux conditions to maintain an optimal temperature, generally between 80°C and 135°C, which promotes a high conversion rate. google.com To prevent the unwanted polymerization of the acrylate monomer during synthesis, a polymerization inhibitor is added to the reaction mixture. google.com
In pursuit of greener and more sustainable chemical processes, enzymatic catalysis has emerged as a viable alternative for acrylate ester synthesis. Enzymes, particularly lipases, can catalyze the esterification of acrylic acid and heptanol under much milder operating conditions than traditional acid catalysis. shokubai.org
Key features of enzymatic esterification include:
High Selectivity: Enzymes can reduce the formation of byproducts. shokubai.org
Mild Conditions: Reactions are typically run at lower temperatures (e.g., 40-70°C), which minimizes energy consumption and reduces the risk of thermal polymerization of the acrylate. shokubai.org
Reduced Corrosion and Waste: Eliminates the need for corrosive acid catalysts and the subsequent neutralization and separation steps. jst.go.jpcore.ac.uk
In a study on the enzymatic synthesis of 2-ethylhexyl acrylate, which is structurally similar to this compound, researchers identified optimal conditions that included a reaction temperature of 60°C, a molar ratio of alcohol to acid of 3:1, and an enzyme loading of 4% by weight. shokubai.org These conditions resulted in a conversion of 86% after 15 hours. shokubai.org Such findings suggest that similar parameters could be effectively applied to the synthesis of this compound.
Acid-Catalyzed Esterification of Acrylic Acid with Heptanol
Transesterification Routes for this compound Production
Transesterification is an alternative synthetic route where an existing ester reacts with an alcohol to form a new ester and a new alcohol. For this compound production, this involves reacting a lower alkyl acrylate, such as methyl acrylate or ethyl acrylate, with heptanol. epo.org
The general reaction is: CH₂=CHCOOR' (Lower Alkyl Acrylate) + CH₃(CH₂)₆OH (Heptanol) ⇌ CH₂=CHCOO(CH₂)₆CH₃ (this compound) + R'OH (Lower Alcohol) (where R' is typically a methyl or ethyl group)
This method is also an equilibrium reaction. To achieve high yields, the lower-boiling alcohol byproduct (methanol or ethanol) must be continuously removed from the reaction mixture, typically by distillation. epo.org A variety of catalysts can be employed, including homogeneous catalysts like tetraalkyl titanates (e.g., isopropyl titanate) and dioctyltin (B90728) oxide, as well as heterogeneous catalysts. epo.org Heterogeneous basic catalysts, such as cesium fluoride (B91410) or potassium fluoride supported on alumina (B75360), have also been investigated for the transesterification of ethyl acrylate with hexanol, a reaction analogous to this compound synthesis. lookchem.com
Optimization of Reaction Conditions for this compound Purity and Yield
Maximizing the purity and yield of this compound requires careful optimization of several reaction parameters. prismbiolab.com The choice of catalyst, temperature, pressure, and reactant stoichiometry are all critical factors that must be controlled.
The selection of an appropriate catalyst is fundamental to an efficient synthesis.
Acid Catalysts (Esterification): As mentioned, strong acids like sulfuric acid are effective but can be corrosive and difficult to separate from the product. jst.go.jp To overcome these issues, solid acid catalysts have been developed. For instance, zirconia-supported tungstophosphoric acid has been shown to be an active heterogeneous catalyst for the esterification of acrylic acid with alcohols like butanol and hexanol. acs.org Its catalytic activity is linked to its strong surface acidity. acs.org
Enzymes (Esterification): Lipases catalyze esterification via a two-step mechanism (Ping-Pong Bi-Bi), where the enzyme first reacts with the acid to form an acyl-enzyme intermediate, which then reacts with the alcohol to release the ester. shokubai.org
Transesterification Catalysts: Titanium alcoholates, such as n-butyl titanate, are common catalysts for transesterification. google.com The mechanism involves the coordination of the titanate with the carbonyl oxygen of the acrylate ester, facilitating the nucleophilic attack by the alcohol. Solid bases catalyze the reaction by deprotonating the alcohol, increasing its nucleophilicity. lookchem.com
Table 1: Comparison of Catalytic Systems for Acrylate Synthesis
| Synthesis Route | Catalyst Type | Example(s) | Key Mechanistic Role | Typical Yield/Conversion |
|---|---|---|---|---|
| Direct Esterification | Homogeneous Acid | Sulfuric Acid | Protonation of carbonyl oxygen to increase electrophilicity. | High, dependent on water removal. |
| Direct Esterification | Heterogeneous Acid | Zirconia-supported Tungstophosphoric Acid | Provides strong acid sites on a solid support. acs.org | >27% conversion for hexyl acrylate. acs.org |
| Direct Esterification | Enzyme | Immobilized Lipase | Forms an acyl-enzyme intermediate to facilitate alcoholysis. shokubai.org | ~86% conversion for 2-ethylhexyl acrylate. shokubai.org |
| Transesterification | Homogeneous | n-Butyl Titanate | Coordination with carbonyl to activate the ester for nucleophilic attack. google.com | >99% yield for stearyl acrylate. google.com |
| Transesterification | Heterogeneous Base | KF on Al₂O₃ | Deprotonation of alcohol to increase nucleophilicity. lookchem.com | ~55% conversion for hexyl acrylate. lookchem.com |
This table is generated based on data from analogous acrylate synthesis reactions and provides illustrative examples.
Controlling the physical conditions of the reaction is crucial for optimizing the synthesis of this compound.
Temperature: Reaction temperature affects the rate of reaction and the position of the equilibrium. For acid-catalyzed esterification, temperatures are often elevated (80-135°C) to increase the reaction rate. google.com However, excessively high temperatures can promote undesirable side reactions, including polymerization of the acrylate. google.com Enzymatic reactions require lower temperatures (e.g., 60°C) to avoid denaturation of the enzyme catalyst. shokubai.org
Pressure: Pressure is often manipulated to facilitate the removal of volatile byproducts. In both esterification and transesterification, applying a vacuum or operating at reduced pressure helps in distilling off water or the lower alcohol, which shifts the reaction equilibrium towards the product side, thereby increasing the yield. epo.org
Stoichiometry: The molar ratio of the reactants significantly influences the conversion rate in an equilibrium-limited reaction. Using an excess of one reactant, typically the less expensive one (often the alcohol in esterification), can drive the reaction forward. shokubai.org For example, in the synthesis of 2-ethylhexyl acrylate, a molar ratio of acrylic acid to alcohol of 1:3 was found to be optimal. core.ac.uk Adjusting the stoichiometry is a key strategy to maximize the conversion of the limiting reactant. mdpi.com
Table 2: Influence of Reaction Parameters on 2-Ethylhexyl Acrylate (2-EHA) Synthesis
| Parameter | Condition | Resulting Conversion |
|---|---|---|
| Temperature | 90°C | 77.22% |
| Catalyst Loading | 1.5 wt% | 77.22% |
| Molar Ratio (Acid:Alcohol) | 1:3 | 77.22% |
| Reaction Time | 8 hours | 77.22% |
This table is based on data for the synthesis of 2-ethylhexyl acrylate using a sulfated ferum promoted zirconia catalyst and illustrates the optimization of conditions. core.ac.uk
Downstream Processing and Purification Techniques for Monomer Grade
Following the synthesis of this compound, typically through the esterification of acrylic acid and heptanol, the crude product contains a mixture of the desired monomer, unreacted starting materials, catalyst residues, water, and various by-products. To achieve the high purity required for polymerization applications, referred to as "monomer grade," a multi-step downstream processing and purification sequence is essential. This process is critical as impurities can significantly affect the kinetics of polymerization and the final properties of the polymer. perkinelmer.com The primary goal is to remove these contaminants effectively and efficiently.
The downstream processing for this compound typically involves a combination of washing, neutralization, distillation, and sometimes adsorptive or chromatographic methods. The selection and sequence of these techniques are designed to systematically remove specific impurities based on their chemical and physical properties.
Initial Washing and Neutralization
The first stage in purifying crude this compound often involves washing steps to remove water-soluble and acidic components. The crude reaction mixture is typically washed with a basic aqueous solution, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃), to neutralize and remove the acid catalyst (e.g., sulfuric acid) and any unreacted acrylic acid. researchgate.netnih.govsciencemadness.org This is followed by one or more washes with water or brine to eliminate residual base and any salts formed during neutralization. sciencemadness.orgorgsyn.org To remove dissolved water from the organic phase, the washed acrylate is then treated with a drying agent like anhydrous sodium sulfate (B86663) or calcium chloride. researchgate.netnih.govsciencemadness.org
Distillation for High-Purity Monomer
Distillation is the most crucial and widely employed industrial method for obtaining high-purity this compound. vulcanchem.com Due to the tendency of acrylate monomers to polymerize at elevated temperatures, this purification step is almost universally performed under reduced pressure (vacuum distillation). orgsyn.orgepo.org Vacuum distillation lowers the boiling point of the monomer, allowing it to be vaporized and separated from less volatile impurities without inducing thermal polymerization.
During this process, several fractions are typically collected:
Low-Boiling Fraction: This initial fraction contains residual water and unreacted heptanol.
Main Fraction: This is the purified this compound product.
High-Boiling Residue: This fraction consists of heavier by-products, oligomers, and the polymerization inhibitor that was added during synthesis or before distillation. google.com
To prevent polymerization within the distillation apparatus, a polymerization inhibitor, such as hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ), must be present in the liquid phase during heating. orgsyn.orgvulcanchem.comorgsyn.org
Table 1: Common Impurities in Crude this compound and Their Removal Methods
| Impurity | Chemical Formula/Type | Source | Primary Removal Method |
|---|---|---|---|
| Heptanol | C₇H₁₆O | Unreacted Starting Material | Fractional Distillation |
| Acrylic Acid | C₃H₄O₂ | Unreacted Starting Material | Neutralization/Washing, Distillation |
| Water | H₂O | By-product of Esterification | Azeotropic Removal, Washing/Drying, Distillation |
| Acid Catalyst | e.g., H₂SO₄ | Synthesis Additive | Neutralization/Washing |
| Polymerization Inhibitor | e.g., Hydroquinone | Synthesis Additive | Distillation (remains in residue) |
| High-Boiling By-products | e.g., Michael adducts | Side Reactions | Distillation (remains in residue) |
Table 2: Typical Parameters for Vacuum Distillation of Acrylate Monomers
| Parameter | Typical Value/Condition | Purpose | Citation |
|---|---|---|---|
| Pressure | 10-25 mmHg | To lower the boiling point and prevent thermal polymerization. | orgsyn.org |
| Temperature | Dependent on pressure | To achieve vaporization without degradation. For hexyl acrylate (similar ester), the boiling point is 88-90°C at 24 mmHg. | vulcanchem.com |
| Inhibitor | Hydroquinone (HQ) or MEHQ | To prevent polymerization during heating. | orgsyn.orgvulcanchem.com |
| Apparatus | All-glass fractional distillation setup | To ensure purity and prevent contamination. | sciencemadness.org |
Adsorptive and Chromatographic Techniques
While fractional distillation is the workhorse for industrial-scale purification, other techniques can be employed for achieving ultra-high purity or for analytical verification.
Adsorption: Running the monomer through a column of a solid adsorbent like basic alumina can effectively remove acidic impurities and polymerization inhibitors. researchgate.net
Chromatography: Various chromatographic methods are indispensable for quality control and for analyzing the purity of the final monomer-grade this compound. nih.gov
High-Performance Liquid Chromatography (HPLC) is frequently used to quantify non-volatile impurities, including residual inhibitors like hydroquinone. scispace.com Reverse-phase HPLC methods are common for analyzing acrylate purity. sielc.com
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods for detecting and quantifying volatile impurities, such as residual alcohols, water, and other low-boiling by-products. chrom-china.com
These analytical techniques are crucial for certifying that the this compound meets the stringent purity specifications required for its use in polymerization, often demanding purity levels exceeding 99.5%.
Table 3: Analytical Chromatographic Methods for Purity Assessment
| Technique | Analytes Detected | Purpose | Citation |
|---|---|---|---|
| GC / GC-MS | Residual heptanol, acrylic acid, other volatile monomers, and by-products. | Quantification of volatile impurities and final product assay. | chrom-china.comrsc.org |
| HPLC | Polymerization inhibitors (HQ, MEHQ), non-volatile by-products. | Quantification of non-volatile additives and impurities. | scispace.com |
Homopolymerization of Heptyl Acrylate
Free-Radical Homopolymerization Mechanisms of Heptyl Acrylate (B77674)
Conventional free-radical polymerization is a widely utilized method for synthesizing acrylic polymers. researchgate.net The process is a chain reaction comprising the fundamental stages of initiation, propagation, termination, and chain transfer. acs.orgacs.org
Initiation Pathways and Radical Generation
The initiation of polymerization involves the generation of free radicals from an initiator molecule, which then react with a monomer unit to begin the polymer chain. This process can be induced through several methods:
Thermal Initiation : Thermal initiators, such as azo compounds (e.g., azobisisobutyronitrile, AIBN) or peroxides, decompose upon heating to produce active radicals. mdpi.com These radicals then add to the double bond of a heptyl acrylate monomer, forming an initiated monomer radical.
Photochemical Initiation : Photopolymerization uses a light source to energize a photoinitiator, causing it to cleave into radical species. researchgate.netresearchgate.net This method offers spatial and temporal control over the initiation process. Vinyl acrylates, for instance, have been shown to self-initiate polymerization upon UV exposure and can also initiate the polymerization of other acrylates. researchgate.net
Oxygen-Initiated Polymerization : While typically an inhibitor at low temperatures, molecular oxygen can act as an initiator for acrylate polymerization at high temperatures (above 140°C). westlake.edu.cn Theoretical and experimental studies on n-butyl acrylate show that solvated oxygen can react with a monomer to form a triplet diradical intermediate. This intermediate then reacts with another monomer and dissociates from the oxygen molecule to propagate the polymer chain. westlake.edu.cn This pathway allows for polymerization without conventional initiators. westlake.edu.cn
The general two-step initiation process can be represented as:
Initiator Decomposition : I → 2R•
Chain Initiation : R• + M → RM•
Where 'I' is the initiator, 'R•' is the primary radical, and 'M' is the this compound monomer.
Propagation Kinetics and Chain Growth Dynamics
The propagation reaction is as follows: P_n• + M → P_(n+1)•
Here, P_n• represents the propagating radical of length 'n', and M is the monomer. The rate of this reaction is defined by the propagation rate coefficient, kp. The value of kp is influenced by the monomer's structure, temperature, and solvent polarity. acs.org While specific data for this compound is not as prevalent as for other acrylates, studies on similar monomers provide insight. For instance, the propagation rate constant for various acrylates has been extensively studied, often using techniques like pulsed laser polymerization (PLP). cmu.edu The structure of the ester side group can have a discernible effect on kp. researchgate.net
| Monomer | Temperature (°C) | kp (L mol-1 s-1) | Reference |
|---|---|---|---|
| Methyl Acrylate (MA) | 50 | 26,700 | acs.org |
| n-Butyl Acrylate (BA) | 50 | 22,000 | mdpi.com |
| Hexyl Acrylate (HA) | Not Specified | Not Specified, but structurally similar to other aliphatic acrylates | nih.gov |
| 2-Ethylhexyl Acrylate (EHA) | 5-25 | Studied via PLP | mdpi.com |
Termination Mechanisms: Disproportionation and Combination
Termination is the final stage where the growth of a polymer chain is halted by the reaction of two propagating radicals. This can occur through two primary mechanisms:
Combination (or Recombination) : Two propagating radicals join to form a single, longer, non-reactive polymer chain. acs.org
Disproportionation : One radical abstracts a hydrogen atom from the other, resulting in two dead polymer chains: one with a saturated end group and another with an unsaturated (double bond) end group. acs.org
Furthermore, the presence of mid-chain radicals, formed via backbiting (see section 3.1.4), complicates the termination process, as termination can then occur between two secondary radicals, two tertiary radicals, or one of each. acs.orgresearchgate.net Termination involving two tertiary mid-chain radicals is thought to proceed via disproportionation. researchgate.net
Chain Transfer Reactions in Poly(this compound) Synthesis
Intramolecular Chain Transfer (Backbiting) : This is a significant secondary reaction in acrylate polymerization. acs.orgmdpi.com The propagating radical at the chain end can abstract a hydrogen atom from a carbon atom further down its own backbone, typically from the third or fifth carbon. This creates a more stable tertiary mid-chain radical, which can then continue to propagate, leading to short-chain branching. researchgate.netmdpi.com
Intermolecular Chain Transfer to Polymer : A propagating radical can abstract a hydrogen from a neighboring "dead" polymer chain, creating a new radical site on that chain. researchgate.net Subsequent monomer addition from this site leads to the formation of long-chain branches.
Chain Transfer to Agent (CTA) : To control molecular weight, a chain-transfer agent, often a mercaptan (thiol), is intentionally added to the polymerization system. nih.govgoogle.comgoogleapis.com The propagating radical reacts with the CTA, terminating the chain and generating a new radical from the CTA, which then initiates a new polymer chain. The efficiency of this process is described by the chain transfer constant (Ctr).
| Monomer | Chain Transfer Agent | Temperature (°C) | Chain Transfer Constant (Ctr) |
|---|---|---|---|
| Methyl Acrylate | n-Butyl Mercaptan | 50 | 1.57 |
| Methyl Acrylate | n-Octyl Mercaptan | 60 | 1.69 ± 0.17 |
Data from reference rubbernews.com
Controlled Radical Polymerization of this compound
To overcome the limitations of conventional free-radical polymerization, such as poor control over molecular weight, dispersity, and architecture, controlled radical polymerization (CRP) techniques have been developed. researchgate.netcmu.edu These methods, including Reversible-Addition Fragmentation Chain-Transfer (RAFT) polymerization, introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of well-defined polymers. scirp.orgresearchgate.net
Reversible-Addition Fragmentation Chain-Transfer (RAFT) Polymerization of this compound
RAFT polymerization is a versatile CRP method applicable to a wide range of monomers, including acrylates. scirp.orgacs.org The process achieves control through the addition of a thiocarbonylthio compound, known as a RAFT agent or CTA. acs.org The key to a successful RAFT polymerization is selecting a RAFT agent where the C=S bond is highly reactive toward radical addition compared to the monomer's C=C bond. acs.org
The mechanism involves a rapid exchange between active propagating chains and dormant polymeric thiocarbonylthio species. This ensures that all chains are initiated at approximately the same time and grow at a similar rate, leading to polymers with a predetermined molecular weight and a narrow molecular weight distribution (low dispersity, Đ). acs.org
RAFT polymerization has been successfully employed for long-chain acrylates, such as stearyl acrylate and hexyl acrylate, to produce well-defined homopolymers and block copolymers. scirp.orgresearchgate.net For this compound, a similar approach would be effective. The choice of RAFT agent is critical; trithiocarbonates and dithiobenzoates are commonly used for acrylates. sigmaaldrich.com
| Monomer | RAFT Agent (CTA) | Initiator | Temperature (°C) | Result |
|---|---|---|---|---|
| Butyl Acrylate (BA) | Dibenzyl trithiocarbonate (B1256668) (DBTTC) | Vazo 67 | 70-90 | Controlled Mn, low Đ |
| Stearyl Acrylate (SA) & Hydroxyethyl (B10761427) Acrylate (HEA) | 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid (DDMAT) | AIBN | 70 | Well-defined block copolymers |
Data from references scirp.org
By utilizing RAFT, it is possible to synthesize poly(this compound) with precise control over its molecular architecture, opening possibilities for advanced material design.
Atom Transfer Radical Polymerization (ATRP) of this compound
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. labinsights.nlwikipedia.org This method is particularly advantageous for creating block copolymers and other complex structures. researchgate.net
The fundamental principle of ATRP involves the reversible activation and deactivation of growing polymer chains. labinsights.nl This process is mediated by a transition metal catalyst, which reversibly transfers a halogen atom between the catalyst and the dormant polymer chain. wikipedia.org This dynamic equilibrium keeps the concentration of active radicals low, minimizing termination reactions and allowing for controlled chain growth. labinsights.nlcmu.edu
Key components of an ATRP system include the monomer (this compound), an initiator (typically an alkyl halide), and a catalyst system composed of a transition metal salt (e.g., copper bromide) and a ligand. labinsights.nlacs.org The choice of these components, along with reaction conditions such as temperature and solvent, significantly impacts the polymerization process. cmu.eduacs.org For instance, the use of polar solvents can enhance the solubility of the catalyst and lead to a more homogeneous system, which in turn provides better control over the polymerization. researchgate.net
Influence of Reaction Parameters on Poly(this compound) Characteristics
The final properties of poly(this compound) are highly dependent on the conditions under which the polymerization is carried out. Factors such as initiator concentration and type, as well as the solvent used, play a crucial role in determining the polymer's molecular weight, polydispersity, and microstructure.
Initiator Concentration and Type Effects
The concentration of the initiator directly influences the number of polymer chains initiated, which in turn affects the final molecular weight of the polymer. free.fr Generally, a higher initiator concentration leads to the formation of a larger number of shorter polymer chains, resulting in a lower average molecular weight. uobaghdad.edu.iq Conversely, lower initiator concentrations produce fewer, longer chains, leading to a higher average molecular weight.
Below is a table summarizing the general effects of initiator concentration:
| Initiator Concentration | Average Molecular Weight | Number of Polymer Chains |
| High | Lower | Higher |
| Low | Higher | Lower |
Solvent Effects on Homopolymerization Kinetics and Polymer Microstructure
The choice of solvent can significantly influence the kinetics of homopolymerization and the microstructure of the resulting poly(this compound). The solvent can affect the rate of polymerization by influencing the solubility of the monomer and the initiator, as well as the viscosity of the reaction medium. tandfonline.comnih.gov In some cases, the solvent can also interact with the propagating radicals, altering their reactivity. acs.org
The polarity of the solvent is a particularly important factor. wikipedia.org In ATRP, for example, polar solvents can increase the rate of polymerization and improve the control over the process by better solvating the transition metal catalyst. researchgate.netcmu.edu This leads to a more homogeneous reaction mixture and a more uniform growth of polymer chains.
The solvent can also have a profound effect on the microstructure of the polymer. The way polymer chains arrange themselves in solution can be influenced by polymer-solvent interactions. kinampark.com In a "good" solvent, where polymer-solvent interactions are favorable, the polymer chains will be more extended. In a "poor" solvent, the chains may aggregate. This can affect the final properties of the material, such as its stiffness and permeability. kinampark.com The evaporation rate of the solvent during film casting can also impact the final microstructure of the polymer film. kinampark.com
The following table outlines the general influence of solvent polarity on ATRP of acrylates:
| Solvent Polarity | Catalyst Solubility | Polymerization Control |
| Higher | Increased | Improved |
| Lower | Decreased | Potentially Poorer |
Copolymerization Strategies Involving Heptyl Acrylate
Copolymerization of Heptyl Acrylate (B77674) with Vinylic Monomers
The copolymerization of heptyl acrylate with vinylic monomers is a common strategy to create materials with a tailored balance of properties such as flexibility, hardness, and thermal stability.
Statistical Copolymerization with Styrene (B11656)
The statistical copolymerization of this compound with styrene results in copolymers with properties that can be modulated by adjusting the monomer feed ratio. Research into the copolymerization of similar long-chain acrylates, such as 2-ethylhexyl acrylate (EHA), with styrene provides insights into the expected behavior of the this compound-styrene system. frontiersin.orgnih.gov For instance, in the atom transfer radical polymerization (ATRP) of styrene and EHA, the reactivity ratios indicate that styrene is more reactive than EHA. nih.gov This suggests that in a similar copolymerization with this compound, the resulting polymer chains would initially be richer in styrene units.
The reactivity ratios for the copolymerization of 2-ethyl hexyl acrylate and styrene have been determined to be 0.3 for the acrylate and 0.04 for styrene, suggesting the formation of an alternating copolymer. tandfonline.com Studies on styrene copolymers with other branched acrylates, like 2-propylthis compound, have shown unusual glass transition breadth and self-healing properties, which may be attributable to the interdigitation of the alkyl side chains. chemrxiv.org
Table 1: Reactivity Ratios of Acrylate Monomers with Styrene
| Monomer 1 | Monomer 2 | r1 | r2 | Polymerization Method | Reference |
| 2-Ethylhexyl Acrylate | Styrene | 0.238 | 0.926 | Conventional Radical | nih.gov |
| 2-Ethylhexyl Acrylate | Styrene | 0.175 | 0.10 | Conventional Radical with ZnCl2 | nih.gov |
| 2-Ethylhexyl Acrylate | Styrene | >1 | <1 | ATRP | nih.gov |
| Pentadecylphenylmethacrylate | Styrene | 0.05 | 0.93 | Not Specified | nih.gov |
This table presents data for structurally similar acrylates to infer potential behavior for this compound.
Copolymerization with Methyl Methacrylate (B99206) and Higher Methacrylates
This compound can be copolymerized with methyl methacrylate (MMA) and other longer-chain methacrylates to produce materials with a wide range of properties. The incorporation of this compound can enhance flexibility and reduce the glass transition temperature (Tg) of the resulting copolymer. For example, studies on the copolymerization of MMA with n-hexyl methacrylate have shown that the thermal stability of the copolymers is influenced by the composition, with the temperature of maximum degradation rate decreasing as the hexyl methacrylate content increases. This suggests that copolymers of this compound and MMA would exhibit similar trends.
The reactivity ratios for the copolymerization of various acrylates and methacrylates have been extensively studied. researchgate.netasianpubs.org For instance, in the copolymerization of acrylamide (B121943) with a series of methacrylates, the reactivity of the methacrylate decreases as the alkyl chain length increases. asianpubs.org This trend implies that this compound would likely be less reactive than MMA in a copolymerization reaction. The properties of interpenetrating polymer networks (IPNs) based on polyurethane and poly(ethyl hexyl acrylate-co-methyl methacrylate) have been shown to be dependent on the monomer ratio, with tensile strength increasing with higher MMA content. tandfonline.com
Terpolymerization and Multi-Monomer Systems Including this compound
This compound is also incorporated into more complex polymer systems, such as terpolymers and multi-monomer systems, to achieve specific performance characteristics. For example, terpolymers of methyl methacrylate, n-butyl acrylate, and 2-ethyl hexyl acrylate have been synthesized via free radical polymerization, resulting in soft and tacky materials. pjsir.org The inclusion of different acrylate monomers allows for fine-tuning of properties like viscosity and adhesion.
Terpolymers synthesized from acrylonitrile (B1666552), butyl acrylate or ethyl hexyl acrylate, and fumaronitrile (B1194792) have been investigated as potential precursors for carbon fibers. mdpi.comnih.gov The incorporation of the acrylate comonomer was found to influence the glass transition temperature and thermal degradation behavior of the resulting terpolymer. mdpi.comnih.gov Similarly, the synthesis of terpolymers from hexyl acrylate, 1-tetradecene, and polyethylene (B3416737) wax has been explored for use as viscosity index improvers for lubricating oils. ugm.ac.id These examples highlight the versatility of including long-chain acrylates like this compound in multi-monomer systems to tailor material properties for specific applications.
Copolymerization of this compound with Functional Monomers
The introduction of functional monomers into this compound copolymers imparts specific chemical reactivity and properties, such as improved adhesion, crosslinking capabilities, and modified surface characteristics.
Thiol-Acrylate Copolymerization Systems
Thiol-acrylate copolymerization, a type of thiol-ene "click" reaction, offers an efficient route to synthesize polymers with well-defined structures. nih.gov This reaction proceeds via a step-growth mechanism, where a thiol adds across the double bond of an acrylate. nih.gov The stoichiometry of the thiol and acrylate functional groups is a critical factor in determining the molecular weight of the resulting polymer. nih.gov
This method can be used to create functional polymer networks. For instance, hybrid polymer networks have been formed by the simultaneous reaction of thiols with both acrylates and epoxides. acs.org Thiol-functional polymers can also be synthesized through the polymerization of monomers like N-acrylosuccinimide followed by a post-polymerization modification with a thiol-containing compound like cysteamine. researchgate.net While direct studies on this compound in these systems are not prevalent, its acrylate functionality makes it a suitable candidate for incorporation into thiol-acrylate polymerizations to introduce flexibility and hydrophobicity. mdpi.com
Fluorinated Monomer Incorporation in this compound Copolymers
Copolymerizing this compound with fluorinated monomers is a strategy to create materials with low surface energy, hydrophobicity, and oleophobicity. researchgate.netresearchgate.net The incorporation of fluorinated monomers, such as dodecafluoroheptyl methacrylate (DFHMA), has been shown to significantly reduce the surface free energy of the resulting copolymer films. researchgate.netcityu.edu.hknorthumbria.ac.uk
Studies on the copolymerization of DFHMA with other acrylates, like butyl acrylate and methyl methacrylate, have demonstrated that the fluorine-containing segments tend to migrate to the surface of the polymer film, enhancing its surface properties. researchgate.netscientific.net The method of adding the fluorinated monomer during polymerization can also influence the final surface properties. researchgate.net The copolymerization of 1,1-dihydroperfluoroheptyl methacrylate (FHMA) with methyl methacrylate and butyl acrylate has been studied, and the reactivity ratios were determined, indicating a higher reactivity for the fluorinated monomer in both systems. capes.gov.br The presence of a single glass transition temperature in copolymers of DFHMA, MMA, and BA suggests the formation of a random copolymer. cityu.edu.hk
Reactivity Ratios and Monomer Sequence Distribution in this compound Copolymers
The behavior of this compound in copolymerization is fundamentally described by its reactivity ratios with various comonomers. These ratios, typically denoted as r₁ and r₂, quantify the relative tendency of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus a molecule of the comonomer. The product of the two reactivity ratios (r₁r₂) provides insight into the monomer sequence distribution along the copolymer chain.
While extensive databases of reactivity ratios exist for many common monomers, specific experimental data for this compound can be limited. However, studies on structurally similar long-chain acrylates, such as 2-ethylhexyl acrylate, can provide valuable comparative insights. For instance, in the copolymerization of 2-ethylhexyl acrylate with styrene, the reactivity ratios were determined to be 0.292 for the acrylate and 0.980 for styrene, indicating that the styrene radical prefers to add another styrene monomer, while the acrylate radical has a higher tendency to react with styrene. wiley.com
The determination of copolymer composition is often carried out using spectroscopic techniques like Nuclear Magnetic Resonance (NMR), which allows for the quantification of each monomer unit within the polymer chain. conicet.gov.arjustia.com From the copolymer composition at different monomer feed ratios, the reactivity ratios can be calculated using various models, such as the Fineman-Ross, Kelen-Tudos, and error-in-variables models (EVM). conicet.gov.ar The Kelen-Tudos method is often favored as it can provide more reliable results over a wider range of conversions. conicet.gov.ar
The monomer sequence distribution, which describes the arrangement of monomer units along the copolymer chain, is a direct consequence of the reactivity ratios. For example, if r₁r₂ ≈ 1, a random distribution of monomers is expected. If r₁r₂ < 1, there is a tendency towards alternation, and if r₁r₂ > 1, block copolymer formation is more likely. In the case of copolymers of this compound with styrene, analysis of the microstructure has been performed using techniques like pyrolysis-gas chromatography to determine the distribution of monomer units and the composition of triads (sequences of three monomer units). researchgate.net The study of triad (B1167595) fractions (e.g., AAA, AAB, BAB, where A is this compound and B is the comonomer) provides a more detailed picture of the copolymer's microstructure. acs.org
Table 1: Illustrative Reactivity Ratios for Acrylate Monomers with Common Comonomers (Note: Data for this compound is scarce; this table includes data for structurally similar acrylates for comparative purposes.)
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System Conditions |
| 2-Ethylhexyl acrylate | Styrene | 0.292 | 0.980 | Bulk copolymerization |
| Butyl Acrylate | Vinyl Acetate (B1210297) | 0.071 | 0.417 | 50 °C |
| Methyl Acrylate | Vinyl Acetate | 6.3 | 0.031 | Not specified |
| Butyl Acrylate | Methyl Methacrylate | 0.48 | 1.88 | Not specified |
This table is for illustrative purposes and highlights the range of reactivity ratios observed for different acrylate systems. The exact values can vary with reaction conditions such as temperature and solvent.
Mechanisms of Copolymerization Processes and Kinetic Modeling
The copolymerization of this compound typically proceeds via a free-radical mechanism. vulcanchem.com This process involves three main stages: initiation, propagation, and termination. An initiator generates free radicals, which then react with monomer units to start the polymer chain growth (propagation). Termination occurs when two growing chains react with each other. The kinetics of this process can be described by various models, with the terminal model being the simplest. researchgate.net
The terminal model assumes that the reactivity of a growing polymer chain is determined solely by the identity of the terminal monomer unit. researchgate.net This model is described by the four propagation reactions between the two types of growing radicals and the two monomer types. However, for some systems, the penultimate unit (the second-to-last monomer unit) can also influence the reactivity of the terminal radical. In such cases, the penultimate model provides a more accurate description of the copolymerization kinetics. researchgate.net
Kinetic modeling is a powerful tool for understanding and predicting the outcome of copolymerization reactions. Software like PREDICI® has been used to model the free-radical copolymerization of various acrylates. researchgate.net These models can predict conversion versus time, copolymer composition as a function of conversion, and the evolution of molecular weight. researchgate.net Such models need to account for diffusion-controlled effects, which become significant as the viscosity of the polymerization medium increases. researchgate.net At high conversions, the termination reaction can become diffusion-controlled, meaning the rate is limited by how fast the large polymer radicals can move to encounter each other. free.fr
Side reactions can also play a crucial role in the polymerization of acrylates. Intramolecular chain transfer , also known as backbiting, is a common side reaction where the growing radical abstracts a hydrogen atom from its own polymer chain. This leads to the formation of a more stable tertiary radical on the polymer backbone, which can then initiate a new branch. researchgate.net This process is particularly relevant for acrylates and influences the final polymer architecture, leading to branched structures. Kinetic models for acrylate polymerization often need to incorporate the rates of these backbiting reactions to accurately predict the polymer properties. researchgate.netgoogleapis.com
The choice of comonomer can also introduce specific mechanistic considerations. For instance, when copolymerizing with vinyl acetate, the significant difference in reactivity ratios often necessitates a delayed addition of the more reactive acrylate monomer to achieve a homogeneous copolymer. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer another avenue for synthesizing well-defined this compound copolymers with controlled molecular weights and architectures.
Advanced Polymerization Techniques for Heptyl Acrylate Systems
Photoinitiated Polymerization of Heptyl Acrylate (B77674) and Its Formulations
Photoinitiated polymerization offers rapid curing at ambient temperatures with low energy consumption, making it a prominent technique for coatings, adhesives, and inks. google.com This method relies on a photoinitiator that, upon absorption of light (typically UV or visible), generates reactive species (free radicals or cations) that initiate the polymerization of monomers. researchgate.net
The kinetics of the photopolymerization of acrylates are complex and can be studied using techniques like photo-differential scanning calorimetry (photo-DSC) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy. google.comlu.se Photo-DSC measures the heat flow during the reaction, which is proportional to the polymerization rate, while in-situ NMR can directly monitor the consumption of monomer functional groups. lu.segoogle.com
The rate of polymerization in these systems is influenced by several factors, including light intensity, photoinitiator concentration, monomer structure, and the presence of inhibitors like oxygen. mdpi.com For instance, in situ NMR studies on the bulk photopolymerization of hexyl acrylate, a monomer structurally similar to heptyl acrylate, have shown a clear relationship between light intensity and the apparent polymerization rate constant (k'p). As the light intensity increases, so does the rate of polymerization. lu.seresearchgate.net This is because higher light intensity leads to a greater concentration of initiating radicals.
Table 1: Apparent Rate Constants (k'p) for Bulk Photopolymerization of Hexyl Acrylate at Different Light Intensities
| Light Intensity (mW/cm²) | Apparent Rate Constant (k'p) (s⁻¹) |
|---|---|
| 0.53 | 0.041 |
| 0.95 | 0.067 |
| 1.13 | 0.087 |
Data derived from in situ NMR studies on hexyl acrylate, a structural analog of this compound. lu.seresearchgate.net
A significant phenomenon in photopolymerization is the continuation of the reaction after the light source has been turned off, known as dark polymerization or post-irradiation polymerization. acs.org This occurs because reactive radical species can remain trapped within the increasingly viscous polymer matrix, continuing to initiate polymerization until they are terminated. researchgate.net This effect can lead to a substantial increase in the final monomer conversion and has a critical impact on the final mechanical properties of the cured material. acs.orgunivarsolutions.com
Studies on acrylate-based coatings have demonstrated that heat continues to evolve from the sample long after the cessation of UV exposure, confirming ongoing polymerization. acs.org The extent of this post-polymerization can be more pronounced with longer initial exposure times, which create a more viscous medium that immobilizes the radical chains and slows termination. acs.org The development of mechanical properties, such as flexural strength and surface hardness, can continue for hours or even days after the initial irradiation as the polymer network matures. univarsolutions.com For some systems, a significant portion of the final conversion, over 35% in some specialized systems, can occur during the dark cure phase. Current time information in Tiranë, AL.
Specialized photoinitiator systems, known as dark-curing photoinitiators (DCPIs), have been developed to enhance this effect. These systems can generate reactive species both during and after irradiation through mechanisms like latent redox initiation, leading to a more complete cure, which is particularly useful in applications with non-uniform light exposure. Current time information in Tiranë, AL.
Kinetics of Photoinduced Polymerization
Emulsion Polymerization of this compound
Emulsion polymerization is a widely used industrial process for producing acrylic polymers, yielding stable aqueous dispersions of polymer particles known as latexes. free.fr The process involves emulsifying a water-insoluble monomer, like this compound, in water with the aid of a surfactant and initiating polymerization with a water-soluble initiator. acs.org This method allows for the production of high molecular weight polymers at a high rate of polymerization. acs.org
Semi-continuous seeded emulsion polymerization is a common technique used to control particle size and morphology, as well as copolymer composition. researchgate.net The process begins with the polymerization of a small amount of monomer to create initial "seed" latex particles. The remaining monomer, and often the initiator, are then fed into the reactor over a period of time. This method allows for better management of the reaction exotherm and results in a more uniform particle size distribution.
This technique has been successfully applied to the synthesis of various acrylate copolymers, including those containing butyl acrylate and methyl methacrylate (B99206). researchgate.netresearchgate.net For instance, a semi-batch process can be employed where a pre-emulsion of monomers (e.g., styrene (B11656) and 2-ethyl hexyl acrylate), surfactant, and water is prepared and then fed continuously, along with an initiator solution, into a reactor containing an initial seed charge. This controlled addition helps maintain stability and prevent coagulation, especially when dealing with more hydrophobic monomers like this compound. lu.se
A combination of anionic and non-ionic surfactants is often used to achieve optimal performance. pcc.eu Anionic surfactants provide electrostatic stabilization, while non-ionic surfactants offer steric stabilization. pcc.eu For example, in the polymerization of acrylate esters, a mixture of sodium lauryl sulfate (B86663) (anionic) and a p-octyl polyethylene (B3416737) glycol phenyl ether (non-ionic) has been shown to produce stable emulsions with low coagulum. researchgate.net The concentration of the emulsifier directly impacts the number of micelles formed; a higher surfactant concentration leads to more nucleation sites and, consequently, smaller polymer particles.
Table 2: Common Surfactant Types Used in Acrylate Emulsion Polymerization
| Surfactant Type | Example(s) | Function |
|---|---|---|
| Anionic | Sodium Lauryl Sulfate (SLS), Sodium Dodecylbenzenesulfonate | Provides electrostatic stability, efficient in particle nucleation. google.compcc.eu |
| Non-ionic | Polyoxyethylene alkyl ethers, Alkyl polyglycosides | Provides steric stability, improves mechanical and electrolyte stability. google.comresearchgate.netpcc.eu |
The challenge with more hydrophobic monomers, such as 2-octyl acrylate or lauryl acrylate, is their tendency to form coagulum during polymerization. lu.se Research has shown that using a combination of anionic and non-ionic surfactants can effectively minimize this issue without significantly compromising the final coating properties. lu.se
Semi-Continuous Seeded Emulsion Polymerization Methodologies
Solution Polymerization and Bulk Polymerization Methodologies
Solution and bulk polymerization are alternative methods for synthesizing acrylic polymers, each with distinct characteristics and applications.
Solution Polymerization: In this method, the monomer, initiator, and resulting polymer are all dissolved in a suitable solvent. free.fr This technique allows for excellent heat control and results in a polymer solution that can be used directly in applications like coatings and adhesives. The molecular weight of the polymer can be controlled by adjusting the monomer-to-solvent ratio and the concentration of the chain transfer agent. google.com A typical process involves heating the solvent to its reflux temperature, followed by the gradual addition of the monomer and initiator mixture. free.fr For example, a process for producing acrylic resins for high-solids coatings involves the continuous addition of monomers, including butyl acrylate and hydroxyethyl (B10761427) acrylate, into a solvent like oxo-heptyl acetate (B1210297) at elevated temperatures. google.com
Bulk Polymerization: This technique involves the polymerization of the monomer in the absence of a solvent. mdpi.comfree.fr The formulation typically consists only of the monomer and an initiator. Bulk polymerization is advantageous for producing high-purity polymers and for applications where the final product is desired in a solid or molten form, such as in the manufacturing of acrylic sheets or resins. google.comgoogle.com However, controlling the reaction temperature can be challenging due to the high heat of polymerization and the significant increase in viscosity (the Trommsdorff effect). google.com Free radical bulk photopolymerization is a solvent-free method that uses UV irradiation to initiate the reaction, offering a rapid process that can be completed in minutes. mdpi.commdpi.com Continuous bulk polymerization processes in specialized reactors have also been developed to produce low molecular weight, uniform acrylic polymers at high yields. google.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Hexyl acrylate |
| Butyl acrylate |
| Octyl/decyl acrylate |
| Ethylhexyl acrylate |
| Dodecyl acrylate |
| Hexanediol diacrylate (HDDA) |
| Photo-differential scanning calorimetry |
| Nuclear Magnetic Resonance (NMR) |
| Dark-curing photoinitiators (DCPIs) |
| Styrene |
| Methyl methacrylate |
| Sodium lauryl sulfate (SLS) |
| p-octyl polyethylene glycol phenyl ether |
| Allyl methacrylate |
| Hydroxyethyl acrylate |
Characterization of Poly Heptyl Acrylate and Its Copolymers
Spectroscopic Analysis of Polymer Structure
Spectroscopic techniques are fundamental in verifying the chemical structure of poly(heptyl acrylate) and its copolymers. Methods like FTIR, NMR, and UV-Vis spectroscopy provide detailed information on functional groups, proton and carbon environments, and electronic transitions within the polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and rapid technique used to identify the functional groups present in a polymer, confirming the success of polymerization. pstc.org The polymerization of heptyl acrylate (B77674) involves the opening of the carbon-carbon double bond (C=C) of the monomer. Consequently, the FTIR spectrum of poly(this compound) will show the disappearance of the characteristic absorption bands associated with the vinyl group of the monomer, which are typically observed around 1638 cm⁻¹. rsc.orgresearchgate.net
The resulting polymer spectrum is characterized by the prominent absorption bands of the acrylate functional groups. nih.gov The most significant peak is the strong carbonyl (C=O) stretching vibration of the ester group, which appears around 1730 cm⁻¹. nih.govresearchgate.net Other characteristic bands include the C-O stretching vibrations of the ester group, typically found in the 1100-1250 cm⁻¹ region, and the C-H stretching and bending vibrations of the heptyl alkyl chain and the polymer backbone, observed in the 2800-3000 cm⁻¹ and 1375-1470 cm⁻¹ regions, respectively. researchgate.netnih.govnih.gov For copolymers, FTIR can be used for quantitative analysis of the comonomer composition by creating chemometric models based on the spectral differences between the constituent monomers. pstc.org
Table 1: Characteristic FTIR Absorption Bands for Poly(this compound)
| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |
|---|---|---|
| ~2957, ~2927, ~2858 | C-H (Alkyl) | Asymmetric & Symmetric Stretching |
| ~1730 | C=O (Ester) | Stretching |
| ~1465 | C-H (CH₂) | Bending (Scissoring) |
This table presents typical peak positions. Actual values may vary slightly based on the specific polymer sample and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the detailed structural elucidation of polymers. iupac.org Both ¹H and ¹³C NMR are used to confirm the polymer structure, determine copolymer composition, and analyze tacticity. iupac.orgpolymersource.ca
In the ¹H NMR spectrum of poly(this compound), the disappearance of the vinyl proton signals of the monomer (typically between 5.8 and 6.4 ppm) confirms successful polymerization. researchgate.net The spectrum of the polymer is dominated by broad signals corresponding to the protons of the polymer backbone and the heptyl side chain. Key signals include the -OCH₂- protons of the ester group (around 4.0 ppm), the methine (-CH-) proton of the polymer backbone (around 2.2-2.4 ppm), the methylene (B1212753) (-CH₂-) protons of the backbone (around 1.3-1.9 ppm), and the various methylene and methyl protons of the heptyl group (between 0.8 and 1.7 ppm). researchgate.netrsc.org
¹³C NMR spectroscopy provides further structural detail, with distinct signals for the carbonyl carbon (around 175 ppm), the carbons of the polymer backbone, and the carbons of the heptyl side chain. utexas.edu For copolymers, the relative composition can be accurately determined by comparing the integration of characteristic peaks from each monomer unit in both ¹H and ¹³C NMR spectra. utexas.edutandfonline.com
Table 2: Typical ¹H NMR Chemical Shifts (δ) for Poly(this compound)
| Chemical Shift (ppm) | Proton Assignment |
|---|---|
| ~4.0 | -O-CH₂ - (Ester) |
| ~2.2-2.4 | -CH - (Backbone) |
| ~1.3-1.9 | -CH₂ - (Backbone) & -O-CH₂-CH₂ - |
| ~1.2-1.4 | -(CH₂ )₄- (Heptyl Chain) |
This table provides approximate chemical shifts in CDCl₃. Values can shift based on solvent and copolymer composition.
Chromatographic Analysis of Polymer Molecular Characteristics
Chromatographic techniques are employed to separate and analyze the components of a polymer mixture based on their physical properties, providing crucial data on molecular weight and copolymer composition.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard and most widely used method for determining the molecular weight characteristics of polymers. polymersource.calcms.cz This technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. lcms.cz
GPC analysis provides several key parameters for poly(this compound) and its copolymers: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). mdpi.comresearchgate.net The PDI is a measure of the breadth of the molecular weight distribution; a value close to 1.0 indicates a narrow distribution, which is often desirable and can be achieved through controlled polymerization techniques. rsc.org The analysis is typically performed using a solvent like tetrahydrofuran (B95107) (THF) and calibrated with polymer standards, such as polystyrene. polymersource.camdpi.com
Table 3: Example GPC Data for Poly(alkyl acrylates) Synthesized by Various Methods
| Polymer | Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|---|
| Poly(2-ethylhexyl acrylate) | Anionic | 89,000 | 93,400 | 1.05 | polymersource.ca |
| Poly(n-octyl acrylate) | Anionic | 28,000 | 31,000 | 1.10 | polymersource.ca |
| Poly(2-ethylhexyl acrylate) | GPC Standard | - | ~92,000 | - | sigmaaldrich.com |
*Pentadecylphenylmethacrylate
Pyrolysis Gas Chromatography (Py-GC) for Copolymer Sequence Distribution Analysis
Pyrolysis Gas Chromatography (Py-GC) is a destructive analytical technique used for the characterization of polymers that are not volatile enough for direct analysis by gas chromatography. zut.edu.pld-nb.info The method involves heating the polymer sample to a high temperature (typically 500-1400 °C) in an inert atmosphere, which causes the polymer chains to break down (pyrolyze) into smaller, more volatile fragments. d-nb.info These fragments are then separated and identified by a gas chromatograph, often coupled with a mass spectrometer (Py-GC/MS). d-nb.info
For copolymers of this compound, Py-GC is particularly useful for determining the composition and sequence distribution of the monomer units. researchgate.net The resulting chromatogram, or pyrogram, is a "fingerprint" of the original polymer. d-nb.info By analyzing the identity and relative amounts of the pyrolysis products, such as the constituent monomers and their dimers or trimers, information about the copolymer structure can be obtained. Studies on poly(2-propylthis compound) have identified its thermal degradation products, which include the monomer (2-propylthis compound), as well as by-products like 2-propylheptyl alcohol, 2-propylheptene-1, and carbon dioxide. researchgate.netakjournals.comakjournals.com This technique has been successfully used to analyze the distribution of units in copolymers of this compound with styrene (B11656). researchgate.net
Table 4: Major Pyrolysis Products of Poly(2-propylthis compound)
| Product | Chemical Formula |
|---|---|
| 2-Propylthis compound | C₁₃H₂₄O₂ |
| 2-Propylheptene-1 | C₁₀H₂₀ |
| 2-Propylheptyl alcohol | C₁₀H₂₂O |
Data derived from studies on the thermal destruction of poly(2-propylthis compound). researchgate.netakjournals.comakjournals.com
Thermal Analysis of Polymeric Properties
Thermal analysis techniques are fundamental in understanding the behavior of polymers as a function of temperature. These methods provide critical data on transitions, stability, and degradation, which are essential for determining the processing conditions and application limits of poly(this compound) and its copolymers.
Differential Scanning Calorimetry (DSC) is a pivotal technique for determining the glass transition temperature (Tg) of polymers. The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For poly(this compound), the length of the heptyl side chain significantly influences its Tg. Longer alkyl chains, such as the heptyl group, tend to lower the glass transition temperature, which enhances the elasticity of the resulting polymer.
In copolymers, the Tg is influenced by the properties of the constituent monomers. For instance, in copolymers of n-alkyl acrylates, the Tg can be tailored for specific applications. The DSC thermograms of copolymers often show distinct glass transitions corresponding to the different polymer blocks, indicating microphase separation. acs.org For example, studies on poly(n-butyl a-cyanoacrylate) have shown that the Tg increases with molecular weight. afinitica.com Similarly, copolymers of acrylonitrile (B1666552) and butyl acrylate exhibit a single Tg, suggesting a random distribution of the monomers in the polymer chain. nih.gov
The determination of Tg is typically performed by heating the polymer sample at a controlled rate, often 10°C/min, in a nitrogen atmosphere. The Tg is identified as a step-change in the heat flow curve. researchgate.net Research on various poly(alkyl acrylates) has shown that the Tg generally decreases with an increase in the length of the alkyl side chain. For example, the Tg of poly(hexyl acrylate) is reported to be -57°C. sigmaaldrich.com While a specific value for poly(this compound) is not consistently reported across all literature, it is expected to be in a similar low-temperature range. One study reported a predicted Tg of 213 K (-60.15 °C) for poly(n-heptyl acrylate). melagraki.com
Table 1: Glass Transition Temperatures (Tg) of Selected Poly(acrylates) and Copolymers
| Polymer/Copolymer | Glass Transition Temperature (Tg) | Reference |
|---|---|---|
| Poly(hexyl acrylate) | -57 °C | sigmaaldrich.com |
| Poly(n-heptyl acrylate) (predicted) | -60.15 °C | melagraki.com |
| Poly(methyl 2-cyanoacrylate) | 100-160 °C (molecular weight dependent) | afinitica.com |
| Poly(cyclohexyl acrylate) | 25 °C | kpi.ua |
| Poly(2-ethylhexyl acrylate) | -65 °C | |
| Acrylonitrile/Butyl Acrylate Copolymer | 70 °C | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and degradation characteristics of polymers by measuring the change in mass as a function of temperature. TGA provides crucial information about the temperatures at which decomposition begins, the rate of degradation, and the amount of residual char.
For poly(this compound) and its copolymers, TGA is used to determine the upper-temperature limit for their application and processing. The analysis is typically conducted by heating the sample at a constant rate, such as 10°C/min, under a controlled atmosphere, often nitrogen, to prevent oxidative degradation. nih.gov
Studies on various poly(acrylate) systems reveal that the thermal stability can be influenced by the chemical structure of the monomer and the composition of copolymers. For example, in copolymers of methyl methacrylate (B99206), the decomposition temperatures were found to decrease as the content of a phosphorus-containing acrylate monomer increased. researchgate.net In contrast, research on poly(vinyl chloride-co-butyl acrylate) copolymers showed that thermal stability decreases with an increasing acrylate content. researchgate.net
The degradation of poly(acrylates) often occurs in one or more steps. For instance, copolymers of styrene and 2-ethyl hexyl acrylate show a single-step degradation process. The initial decomposition temperature and the temperature of maximum weight loss are key parameters obtained from TGA curves. For some copolymers, the decomposition of different blocks can occur at distinct temperatures, leading to multi-step degradation profiles. scielo.brmdpi.com For example, TGA of poly(2-ethyl hexyl acrylate) blended with a nematic liquid crystal showed that for lower liquid crystal content, two distinct degradation temperatures were observed, one for the polymer and one for the liquid crystal. mdpi.com
Table 2: TGA Data for Selected Acrylate Polymers and Copolymers
| Polymer/Copolymer System | Initial Decomposition Temperature (°C) | Key Degradation Steps/Observations | Reference |
|---|---|---|---|
| Poly(styrene/2-ethyl hexyl acrylate) | 383 | Single-step degradation | |
| Poly(methyl methacrylate/phosphorus-containing acrylate) Copolymers | 250-300 | Decomposition temperature decreases with increasing phosphorus-acrylate content. | researchgate.net |
| Poly(vinyl chloride-co-butyl acrylate) Copolymers | Onset at 45 min @ 160°C | Thermal stability decreases with increasing acrylate content. | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
Microscopic and Morphological Characterization of Polymeric Materials
Microscopic techniques are indispensable for visualizing the morphology and structure of polymeric materials, from the macroscopic level down to the nanoscale. These methods provide insights into the arrangement of polymer chains, the formation of different phases, and the morphology of particles.
Polarizing Optical Microscopy (POM) is a valuable tool for identifying and characterizing anisotropic structures, such as liquid crystalline (LC) phases, in polymers. researchgate.netresearchgate.net Side-chain liquid crystalline polymers (SCLCPs), where mesogenic units are attached to a polymer backbone, can exhibit various LC phases like nematic, smectic, and cholesteric. openaccessjournals.com
While poly(this compound) itself is not typically liquid crystalline, it can be copolymerized with monomers containing mesogenic groups to create SCLCPs. POM is used to observe the characteristic textures of these LC phases, which appear as birefringent patterns when viewed between crossed polarizers. researchgate.net The formation and type of liquid crystalline phase are dependent on factors such as the structure of the mesogen, the length of the spacer connecting the mesogen to the polymer backbone, and the flexibility of the polymer chain. openaccessjournals.com
For instance, studies on polyacrylates with different side chains have shown the formation of various mesophases. researchgate.netresearchgate.net The textures observed under POM, such as schlieren or fan-shaped textures, are indicative of specific nematic or smectic phases, respectively. The transition temperatures between different phases (e.g., crystalline-to-smectic, smectic-to-nematic, and nematic-to-isotropic) can also be determined by observing the changes in texture upon heating or cooling the sample on a hot stage under the microscope. researchgate.net
X-ray Diffraction (XRD) is a powerful technique for investigating the crystalline structure and degree of order in polymeric materials. diva-portal.org For semi-crystalline polymers, XRD patterns exhibit sharp peaks superimposed on a broad amorphous halo. The positions of the sharp peaks relate to the lattice spacings of the crystalline regions, while the broad halo arises from the disordered amorphous regions. researchgate.net
In the context of SCLCPs based on a poly(acrylate) backbone, XRD is used to determine the type of mesophase (e.g., smectic A, smectic C) and to measure structural parameters like the smectic layer spacing. tandfonline.comrsc.org For example, in a smectic C phase, the mesogenic side groups are tilted with respect to the layer normal, and this tilt angle can be calculated from the XRD data. tandfonline.com The degree of crystallinity in poly(acrylates) can also be quantified from XRD data by analyzing the relative areas of the crystalline peaks and the amorphous halo. diva-portal.org
Table 3: XRD Findings for Acrylate-Based Polymers
| Polymer System | Key XRD Findings | Reference |
|---|---|---|
| Poly(n-alkyl acrylate) Copolymers | Copolymers have lower heats of fusion and reduced crystallite size compared to homopolymers. | researchgate.net |
| Side-chain liquid-crystalline polyacrylate | Showed a bilayer smectic C mesophase with tilted mesogenic groups. | tandfonline.com |
| Poly(lactic acid)/Polyacrylate Blends | The intensity of PLA's characteristic peaks decreased in the presence of polyacrylates, indicating reduced crystallinity. | researchgate.net |
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Transmission Electron Microscopy (TEM) offers high-resolution imaging to visualize the nanostructure and morphology of polymeric materials, including nanoparticles, block copolymer domains, and blends. mdpi.comosti.gov TEM is particularly useful for studying the morphology of polymer particles synthesized via emulsion or dispersion polymerization.
For copolymers of this compound, TEM can reveal the morphology of the resulting latex particles. For instance, in a study of styrene/2-ethyl hexyl acrylate copolymers, TEM images showed uniform particle sizes, indicating low coagulation during polymerization. The morphology of core-shell nanoparticles, which can be formed using block copolymers, can also be characterized by TEM. mdpi.com
In the case of block copolymers, TEM can be used to visualize the microphase-separated domains. For example, in mixed poly(tert-butyl acrylate)/polystyrene brush-grafted silica (B1680970) nanoparticles, TEM revealed isolated cylindrical polystyrene microdomains within a poly(tert-butyl acrylate) matrix. acs.org The morphology observed by TEM is highly dependent on the composition of the copolymer and the sample preparation method. Staining with heavy metal compounds is often necessary to enhance the contrast between different polymer phases. mdpi.com
Table 4: Compound Names
| Compound Name |
|---|
| This compound |
| Poly(this compound) |
| Poly(n-butyl a-cyanoacrylate) |
| Acrylonitrile |
| Butyl acrylate |
| Styrene |
| 2-Ethyl hexyl acrylate |
| Methyl methacrylate |
| Poly(vinyl chloride) |
| Poly(lactic acid) |
| Poly(hexylene succinate) |
| Poly(methyl 2-cyanoacrylate) |
| Poly(cyclohexyl acrylate) |
| Poly(tert-butyl acrylate) |
| Polystyrene |
| Silica |
| Poly(dimethylsiloxane) |
| 4'-octyl-4-biphenyl carbonitrile |
This table is interactive. Click on the headers to sort the data.
X-ray Diffraction (XRD) for Crystalline Structure and Order
Rheological Properties and Viscoelastic Behavior of Poly(this compound) Systems
The rheological and viscoelastic properties of polymers are crucial for understanding their processing behavior and end-use performance. These properties describe how a material deforms and flows in response to applied stress or strain. For poly(this compound) (PHA) and its copolymers, these characteristics are dictated by factors such as molecular weight, molecular weight distribution, chain architecture, and the nature of comonomers. tainstruments.com
In the molten state, polymers exhibit both viscous (liquid-like) and elastic (solid-like) behavior. This viscoelasticity is often characterized using dynamic mechanical analysis (DMA), where a sinusoidal stress is applied to the material and the resulting strain is measured. Key parameters obtained from DMA include the storage modulus (G'), the loss modulus (G''), and the complex viscosity (η*).
Storage Modulus (G'): Represents the elastic component and the energy stored in the material during deformation. A higher G' indicates a more solid-like behavior.
Loss Modulus (G''): Represents the viscous component and the energy dissipated as heat. A higher G'' indicates a more liquid-like behavior.
Complex Viscosity (η*): A measure of the material's total resistance to flow under oscillatory shear. It is related to both G' and G''.
The behavior of these parameters as a function of frequency and temperature provides a detailed fingerprint of the polymer's structure and dynamics. tainstruments.comacs.org
Rheology of Poly(this compound) Homopolymer
While specific extensive data for poly(this compound) homopolymer is limited in publicly available literature, its behavior can be inferred from studies on structurally similar poly(n-alkyl acrylates) such as poly(hexyl acrylate) and poly(octadecyl acrylate). For these long-chain poly(acrylates), the side chains act as internal plasticizers, influencing chain mobility and, consequently, the viscoelastic response. rsc.org
The typical rheological profile of a poly(acrylate) melt shows a Newtonian plateau at low shear rates, where the viscosity is constant (zero shear viscosity, η₀). tainstruments.com At higher shear rates, the polymer chains align in the direction of flow, leading to a decrease in viscosity, a phenomenon known as shear thinning. tainstruments.com The zero shear viscosity is highly sensitive to the polymer's weight-average molecular weight (Mw), generally following the relationship η₀ ∝ Mw^3.4 for high molecular weight polymers where chain entanglements are significant. tainstruments.com
The entanglement plateau modulus (G°N), which is a measure of the rubbery plateau modulus in the viscoelastic spectrum, is influenced by the density of chain entanglements. For polymers with long, bulky side chains like poly(this compound), the side chains can increase the distance between backbone entanglements, leading to a lower plateau modulus compared to polymers with shorter side chains. rsc.org For instance, a study on poly(octadecyl-co-methyl acrylate) showed that the entanglement plateau modulus for a sample with a high octadecyl acrylate content was a decade lower than that of the backbone polymer, a characteristic consistent with densely grafted bottlebrush polymers. rsc.org
Viscoelastic Behavior of Poly(this compound) Copolymers
Copolymerization is a common strategy to tailor the properties of polyacrylates for specific applications. The introduction of a comonomer significantly alters the rheological and viscoelastic behavior of the resulting polymer system.
Research on copolymers of poly(vinyl chloride) (PVC) and acrylates, including a heptyl-containing acrylate (2-propylthis compound, 2PHA), provides insight into the viscoelastic behavior of such systems. mdpi.com In these PVC-acrylate copolymers, a phase-separated morphology often arises, with PVC-rich domains dispersed in a continuous acrylate copolymer phase. mdpi.com This phase separation has a profound impact on the material's rheology.
The complex viscosity and dynamic moduli are also sensitive to the type of acrylate comonomer used. Studies comparing butyl acrylate (BA), 2-ethylhexyl acrylate (EHA), and 2-propylthis compound (2PHA) as comonomers with PVC showed distinct differences in their rheological profiles. mdpi.com
Table 1: Dynamic Mechanical Analysis Data for PVC-Acrylate Copolymers at 160 °C This table is generated based on graphical data presented in related research. mdpi.com
The variation in acrylate content also serves as a method to tune the viscosity. For both PVC-BA and PVC-EHA random copolymers, increasing the acrylate content generally leads to a lower viscosity due to the plasticizing effect of the flexible acrylate component. researchgate.net This principle is expected to hold for copolymers containing this compound.
Structure Property Relationships in Heptyl Acrylate Polymers
Influence of Alkyl Chain Length on Polymer Characteristics
The length of the alkyl ester side chain in polyacrylates is a critical determinant of their physical and chemical properties. In the case of poly(heptyl acrylate), the seven-carbon alkyl group imparts specific characteristics that differentiate it from other poly(alkyl acrylate)s.
Effect on Solubility and Volatility of Derived Polymers
The solubility of a polymer is governed by the principle of "like dissolves like." The long alkyl chain in heptyl acrylate (B77674) increases its hydrophobicity. Consequently, polymers derived from this compound exhibit enhanced solubility in non-polar organic solvents. Conversely, increasing the alkyl chain length generally decreases the solubility in polar solvents. researchgate.net
Volatility, a measure of a substance's tendency to vaporize, is also influenced by the alkyl chain length. Longer alkyl chains lead to stronger van der Waals forces between polymer chains, which in turn reduces the volatility of the derived polymers. This is because more energy is required to overcome these intermolecular attractions and transition into the gaseous phase. Studies on various π-conjugated polymers have shown that increasing the length of alkyl side chains is a common strategy to improve solubility in organic solvents for solution-processed devices. researchgate.net However, this modification can also impact the resulting film morphology. researchgate.net
Impact on Mechanical Properties, Flexibility, and Adhesion
The mechanical properties of polyacrylates, such as tensile strength and elongation, are significantly affected by the length of the alkyl side chain. core.ac.ukrsc.org Generally, as the alkyl chain length increases, the polymer becomes more flexible and less rigid. This is attributed to the "internal plasticization" effect of the longer alkyl groups, which increases the free volume between polymer chains and facilitates segmental motion.
Research on grafted feather keratins with different acrylates has shown that longer alkyl chains lead to improved mechanical properties of the sized yarns. core.ac.uk Specifically, with an increase in the alkyl chain length, the tensile strength, elongation, and abrasion resistance of the sized yarns were gradually improved. core.ac.uk This is because the longer, more non-polar alkyl chains can better interact with non-polar substrates like polyester (B1180765) fibers. core.ac.uk
Adhesion is another critical property influenced by the alkyl chain. The tackiness and peel strength of pressure-sensitive adhesives (PSAs) based on acrylic copolymers are highly dependent on the composition. tandfonline.comtandfonline.com For non-polar copolymers, adhesive properties can be correlated with the glass transition temperature, provided the molecular weights are comparable. tandfonline.comtandfonline.com The incorporation of longer alkyl chains, like heptyl, can enhance adhesion to non-polar surfaces due to increased van der Waals interactions.
Modulations in Glass Transition Temperature (Tg) of Polymers
The glass transition temperature (Tg) is a crucial characteristic of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. For poly(n-alkyl acrylate)s, the Tg decreases substantially as the number of carbons in the alkyl side chain (n) increases. researchgate.netosti.gov This trend is a result of the increased mobility of the longer side chains, which act as internal plasticizers. researchgate.netosti.gov
For instance, poly(methyl acrylate) has a Tg of around 10 °C, while poly(butyl acrylate) has a much lower Tg of approximately -54 °C. mdpi.com As the alkyl chain length continues to increase, the Tg continues to decrease, although the effect becomes less pronounced for very long chains due to side-chain crystallization. The Tg of poly(this compound) is expected to be significantly lower than that of polyacrylates with shorter alkyl chains. This lower Tg contributes to the soft and flexible nature of poly(this compound) at room temperature. It is important to note that for poly(n-alkyl acrylate)s, the chain flexibility actually decreases as the side chain becomes longer, reflecting increased hindrances to rotation about the polymer backbone. researchgate.netosti.gov The decrease in Tg is therefore primarily a consequence of the increased side-chain mobility. researchgate.netosti.gov
| Polymer | Alkyl Chain Length (n) | Tg (°C) |
|---|---|---|
| Poly(methyl acrylate) | 1 | 10 mdpi.com |
| Poly(ethyl acrylate) | 2 | -24 mdpi.com |
| Poly(butyl acrylate) | 4 | -54 mdpi.com |
| Poly(this compound) | 7 | -65 (estimated) |
| Poly(octyl acrylate) | 8 | -65 |
| Poly(nonyl acrylate) | 9 | -55 |
Cross-Linking Density and Network Formation in Poly(this compound) Systems
Cross-linking involves the formation of covalent bonds between polymer chains, creating a three-dimensional network structure. The density of these cross-links significantly influences the properties of the resulting material. In poly(this compound) systems, cross-linking can be introduced by copolymerizing this compound with a multifunctional monomer, such as a diacrylate.
An increase in cross-linking density generally leads to a material that is more rigid, has a higher modulus, and exhibits reduced swelling in solvents. scielo.org.mx The glass transition temperature also tends to increase with higher cross-linking density, as the network structure restricts the mobility of the polymer chains. mdpi.com However, studies on poly(alkyl acrylate)-based network materials have shown that the type of alkyl ester chain has a more significant influence on the Tg than the cross-linking density. mdpi.com
The formation of the network structure is a critical aspect of UV-cured acrylate systems. ru.nl The topology of the network junctions, whether they are point-like or zip-like, plays a crucial role in the polymer dynamics and macroscopic properties. ru.nl In systems containing long, flexible chains like poly(this compound), the network formation can lead to materials with a wide range of viscoelastic properties, from soft gels to tough elastomers, depending on the cross-linking density and the nature of the cross-linking agent. tandfonline.com
Amphiphilicity and Self-Assembly Phenomena in this compound Copolymers
Amphiphilic copolymers contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments. By copolymerizing this compound (a hydrophobic monomer) with a hydrophilic monomer (such as acrylic acid or a polyethylene (B3416737) glycol acrylate), it is possible to create amphiphilic copolymers. These copolymers exhibit fascinating self-assembly behavior in selective solvents, forming various nanostructures like micelles, vesicles, or nanogels. nih.gov
The self-assembly is driven by the tendency of the different segments to minimize their contact with the thermodynamically incompatible solvent. For example, in an aqueous solution, the hydrophobic this compound segments will aggregate to form the core of a micelle, while the hydrophilic segments will form the outer corona, which is in contact with the water. tandfonline.com The morphology of these self-assembled structures is influenced by factors such as the composition of the copolymer, the lengths of the hydrophilic and hydrophobic blocks, and the concentration of the polymer in the solution. researchgate.netresearchgate.net This ability to form well-defined nanostructures makes this compound-containing amphiphilic copolymers promising for applications in areas like drug delivery and nanotechnology. nih.gov
Influence of Hydrogen Bonding and Dipole Moment on Polymerization Rate and Derived Properties
Hydrogen bonding can have a significant impact on the polymerization of acrylate monomers and the properties of the resulting polymers. radtech.org While this compound itself does not have strong hydrogen bonding capabilities, it can be copolymerized with monomers that do, such as hydroxyethyl (B10761427) acrylate. The presence of hydrogen bonding can lead to pre-organization of the monomers, which can enhance the rate of polymerization. researchgate.net
The dipole moment of the monomers and the polymerizing medium also plays a role. A higher dipole moment in the reaction medium has been suggested to reduce the termination rate constant, leading to an increased polymerization rate. researchgate.net Studies have indicated that the propagation step of polymerization is influenced by hydrogen bonding, while the dipole moment primarily affects the termination rate. researchgate.netresearchgate.net These two factors can be considered complementary in influencing the speed of acrylate polymerization. researchgate.net
The properties of the final polymer are also affected. Hydrogen bonding within the polymer can lead to increased intermolecular forces, resulting in a higher glass transition temperature and modified mechanical properties. rsc.org For example, the presence of hydrogen bonds can act as physical cross-links, increasing the stiffness and strength of the material. rsc.org
Relationship between Polymer Microstructure and Bulk Material Performance
The bulk properties of polymers derived from this compound are intrinsically linked to their molecular-level architecture, or microstructure. Key microstructural features such as molecular weight, the degree and nature of chain branching, and the stereochemical arrangement of the polymer backbone (tacticity) collectively determine the macroscopic performance of the material. Understanding these relationships is crucial for tailoring poly(this compound) for specific applications, ranging from adhesives to coatings and specialty plastics. rsc.org The interplay between chemical structure and material properties like mechanical strength and delivery efficiency in acrylic-based polymers underscores the importance of microstructural control. mdpi.com
The microstructure of a polymer, including parameters like molecular weight and cross-linking density, directly influences its mechanical and thermal properties. mdpi.comacs.org For instance, the glass transition temperature (Tg), which dictates the transition from a rigid, glassy state to a more flexible, rubbery state, is highly dependent on the polymer's molecular structure. mdpi.comresearchgate.net
Influence of Molecular Weight
The molecular weight of poly(this compound) chains is a fundamental parameter that governs many of its bulk properties. Generally, as the molecular weight increases, properties such as tensile strength and thermal stability are enhanced up to a certain point, beyond which the effect may plateau. This is because longer polymer chains lead to more significant intermolecular entanglements, which increases the energy required to deform or break the material.
Research into high molecular weight acrylic polymers demonstrates a clear correlation between weight average molecular weight (Mw) and mechanical performance. google.com For example, ultra-high molecular weight (UHMW) acrylic copolymers can achieve significant tensile strength and elongation at break. google.com While specific data for homopolymers of this compound are not always detailed, the general principles observed in related acrylic polymers are applicable. For instance, studies on poly(2-ethylhexyl acrylate), a structural isomer of poly(this compound), show that well-defined molecular weights are critical for its thermal degradation behavior. mdpi.com In acrylic pressure-sensitive adhesives, regulating the polymer's molecular weight is a key strategy for controlling adhesive properties like tack, peel adhesion, and shear strength. researchgate.net
The glass transition temperature (Tg) is also influenced by molecular weight. For many polymers, Tg increases with molecular weight and asymptotically approaches a limiting value at very high molecular weights. The longer alkyl side chain in this compound, compared to shorter-chain acrylates like methyl or ethyl acrylate, imparts greater hydrophobicity and a lower glass transition temperature. The Tg for poly(hexyl acrylate) is reported as -57 °C, and it is expected that poly(this compound) would have a similarly low Tg, reflecting the increased mobility of the longer side chains. sigmaaldrich.com
Table 1: Representative Properties of High Molecular Weight Acrylic Copolymers Note: This data is for a PMMA-co-HFA copolymer and serves as an illustrative example of properties achievable with high molecular weight acrylics. google.com
| Property | Value |
|---|---|
| Weight Average Molecular Weight (Mw) | 1,900,000 g/mol |
| Polydispersity Index (PDI) | 2.66 |
| Glass Transition Temperature (Tg) | -21.0 °C |
| Tensile Modulus | 12.8 MPa |
| Stress at Break | 4.8 MPa |
| Strain at Break | 99.4% |
Impact of Branching
Branching in a polymer's architecture, whether long-chain, short-chain, or in a more complex hyperbranched or star-shaped topology, significantly alters the material's bulk performance. rsc.orgresearchgate.net The introduction of branches generally disrupts the regular packing of polymer chains. rsc.org This reduced packing efficiency leads to a decrease in crystallinity and density.
For poly(this compound), the presence of branching can have several consequences:
Thermal Properties: Branched polymers typically exhibit lower glass transition temperatures (Tg) and melting temperatures (Tm) compared to their linear counterparts of similar molecular weight. rsc.org This is because the branch points increase the free volume and chain-end concentration, which enhances segmental mobility. Studies on hyperbranched polyethers show that polymers with a high degree of branching are essentially amorphous, whereas those with a low degree of branching can be semi-crystalline. researchgate.net
Rheological Properties: The viscosity of a polymer melt is highly sensitive to its architecture. Branched polymers, particularly hyperbranched and star-shaped structures, tend to have lower melt viscosities than linear polymers of the same molecular weight due to their more compact, globular shape which reduces chain entanglements. researchgate.net
Mechanical Properties: The effect of branching on mechanical properties can be complex. While it can lead to increased flexibility, excessive branching can sometimes compromise tensile strength. However, controlled branching, such as in cross-linked networks, is a fundamental mechanism for creating durable and flexible polymers. researchgate.net Radical polymerization of acrylates at high temperatures can lead to branching, which must be controlled to achieve desired properties. acs.orgresearchgate.net
Table 2: General Effects of Branching on Polymer Properties rsc.orgresearchgate.net
| Property | Effect of Increased Branching | Rationale |
|---|---|---|
| Crystallinity | Decreases | Branch points disrupt regular chain packing. |
| Glass Transition Temp. (Tg) | Decreases | Increased free volume and chain mobility. |
| Melting Temperature (Tm) | Decreases | Disordered structure requires less energy to melt. |
| Melt Viscosity | Decreases | Reduced chain entanglements due to compact structure. |
Role of Tacticity
Tacticity refers to the stereochemical arrangement of the chiral centers within a polymer backbone. The main classifications are isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), and atactic (substituents randomly arranged). This microstructural feature has a profound impact on the ability of a polymer to crystallize.
For poly(n-alkyl acrylate)s, the polymer chains are generally found to be almost ideally atactic when synthesized via conventional free-radical polymerization. osti.gov Atactic polymers, with their irregular structure, are typically amorphous and cannot pack into ordered crystalline lattices. This amorphous nature is characteristic of many acrylic adhesives and coatings, where clarity and flexibility are desired.
However, if poly(this compound) could be synthesized with high stereoregularity (i.e., highly isotactic or syndiotactic), its properties would be significantly different:
Crystallinity and Thermal Properties: A stereoregular structure would facilitate chain packing and crystallization, leading to a semi-crystalline material with a distinct melting temperature (Tm) and higher thermal stability. acs.org Research on other polymers like poly(methacrylic acid) has shown that tacticity significantly affects thermal conductivity, with atactic and syndiotactic forms showing higher conductivity than isotactic forms due to differences in chain conformation. rsc.org
Mechanical Properties: Crystallinity generally enhances a polymer's stiffness, hardness, and tensile strength. Therefore, an isotactic or syndiotactic poly(this compound) would be expected to be a much more rigid material than its atactic counterpart. The effect of tacticity on the glass transition temperature is also significant; for example, syndiotactic poly(methyl methacrylate) has a considerably higher Tg than its isotactic counterpart, a difference attributed to the stereochemical arrangement rather than just chain flexibility. google.comosti.gov
While poly(n-alkyl acrylate)s are typically atactic, the influence of tacticity on polymer properties is a key principle in polymer science. researchgate.netosti.gov The differences in Tg between poly(n-alkyl acrylate)s and poly(n-alkyl methacrylate)s, for example, are attributed in part to the high syndiotacticity of the methacrylates versus the atactic nature of the acrylates. osti.gov
Degradation and Environmental Fate of Heptyl Acrylate Polymers
Thermal Degradation Mechanisms of Poly(Heptyl Acrylate)
The thermal stability and decomposition of poly(this compound) are critical parameters influencing its processing, application limits, and disposal. The primary degradation mechanisms involve the cleavage of the polymer backbone and side-chain reactions.
The thermal degradation of poly(n-alkyl acrylates) primarily proceeds through random chain scission of the polymer backbone. wikipedia.orgresearchgate.net This process involves the breaking of skeletal C-C bonds at random points along the main chain, resulting in the formation of two or more smaller, but still typically high molecular weight, fragments. wikipedia.org This is distinct from depolymerization, which is characterized by the sequential release of monomer units from a chain end, often referred to as "unzipping." While depolymerization is a major degradation pathway for polymers like poly(methyl methacrylate), it is less favored in polyacrylates with longer alkyl chains. researchgate.net
In the case of poly(this compound), thermal stress leads to homolytic cleavage of the polymer chain, initiating a series of radical reactions. The main thermal degradation processes for poly-n-alkyl acrylates include not only random main-chain scission but also side-chain reactions that occur via a six-membered ring transition state. researchgate.net Pyrolysis studies of various poly(n-alkyl acrylates) have identified a range of degradation products. researchgate.net A study on the thermal destruction of poly(2-propylthis compound), a structurally similar polymer, identified the corresponding monomer (2-propylthis compound), alcohol (2-propylheptylalcohol), and alkene (2-propylheptene-1) as major products, alongside gases like carbon dioxide and carbon monoxide. akjournals.com This indicates that both main-chain and side-chain scission are significant pathways.
The process of random chain scission can be modeled kinetically to understand the degradation rate under different thermal conditions. rsc.orgresearchgate.net For instance, kinetic analysis of polymer degradation can differentiate between random scission and chain-end scission mechanisms by observing the change in molecular weight distribution over time. researchgate.net
Table 1: Key Thermal Degradation Pathways of Poly(n-alkyl acrylates)
| Degradation Pathway | Description | Typical Products |
|---|---|---|
| Random Chain Scission | Cleavage of the C-C backbone at random locations. wikipedia.orgresearchgate.net | Oligomeric fragments, dimers, trimers. researchgate.net |
| Depolymerization | Sequential release of monomer units from chain ends. wikipedia.org | Monomer (e.g., this compound). researchgate.net |
| Side-Chain Ester Decomposition | Non-radical reaction via a six-membered ring transition state. researchgate.net | Alkene (Heptene), Alcohol (Heptanol), Acrylic acid. researchgate.netakjournals.com |
The atmosphere in which thermal degradation occurs significantly alters the reaction pathways and product distribution. mdpi.com In an inert atmosphere, such as nitrogen or argon, the thermal decomposition of polyacrylates primarily involves chain scission and rearrangements, leading to the formation of monomers, alcohols, and decarboxylation products. mdpi.commdpi.com Studies conducted under nitrogen show that the decomposition of the polymer matrix leads to the formation of a carbonaceous residue known as "char". nih.gov
In contrast, degradation in an oxidative atmosphere (i.e., in the presence of air or oxygen) is typically more complex and occurs at lower temperatures. mdpi.comnih.gov The presence of oxygen initiates a cascade of radical reactions, starting with the formation of peroxide radicals on the polymer backbone. mdpi.comrsc.org These reactions accelerate the degradation process, leading to chain scission and the formation of a wider range of oxygenated products, including aldehydes, acids, carbon dioxide, and water. mdpi.commdpi.com
For high-performance thermoplastic composites, the difference is stark. Under an inert atmosphere, a significant amount of char can remain even at very high temperatures (e.g., above 600°C), whereas under oxygen, complete decomposition occurs at lower temperatures. nih.gov For example, the thermal degradation of poly(2-ethyl hexyl acrylate) in air involves peroxide formation and radical reactions with oxygen, while in the absence of oxygen, it degrades through rearrangements that lead to decarboxylation and the formation of monomers and alcohols. mdpi.com This suggests that poly(this compound) would exhibit lower thermal stability and a different degradation product profile in an oxidative environment compared to an inert one.
Table 2: Comparison of Thermal Degradation in Different Atmospheres
| Feature | Inert Atmosphere (e.g., Nitrogen) | Oxidative Atmosphere (e.g., Air) |
|---|---|---|
| Primary Mechanism | Random chain scission, intramolecular rearrangements. mdpi.com | Oxidative radical reactions, peroxide formation. mdpi.comrsc.org |
| Degradation Temperature | Generally higher. nih.gov | Generally lower. mdpi.comnih.gov |
| Key Products | Monomer, alcohol, alkene, CO, CO₂, char residue. akjournals.commdpi.comnih.gov | Aldehydes, acids, CO₂, H₂O, smaller oxygenated fragments. mdpi.com |
| Degradation Rate | Slower. mdpi.com | Faster. mdpi.com |
Random Chain Scission and Depolymerization Pathways
Biodegradation Pathways and Microbial Interactions with Acrylic Polymers
While often considered recalcitrant, some acrylic polymers can undergo biodegradation, albeit typically at a slow rate. This process is mediated by microorganisms that utilize the polymer as a source of carbon or nitrogen. kristujayanti.edu.in
The biodegradation of acrylic polymers involves the action of various microorganisms, including bacteria and fungi. kristujayanti.edu.innih.govresearchgate.net Fungi, such as the white-rot fungus Phanerochaete chrysosporium, have been shown to degrade polyacrylates, often through the secretion of powerful, non-specific enzymes like lignin-oxidizing peroxidases. kristujayanti.edu.in These enzymes generate free radicals that can attack the stable C-C backbone of the polymer. kristujayanti.edu.in Bacterial species, including those from the genus Pseudomonas, have also been implicated in the degradation of acrylamide (B121943) monomers that may result from the initial breakdown of polyacrylamides. kristujayanti.edu.in
The enzymatic breakdown of polymers is a key step. For polyesters like polylactic acid (PLA), a range of hydrolytic enzymes including esterases, lipases, and proteases are responsible for cleaving the ester bonds. mdpi.comnih.gov Given that poly(this compound) contains ester linkages in its side chains, it is plausible that microbial esterases could play a role in its initial degradation by hydrolyzing the heptyl ester group to form poly(acrylic acid) and heptanol (B41253). The degradation of the main carbon chain is more challenging but can be facilitated by oxidative enzymes. kristujayanti.edu.in For instance, amidase enzymes are known to act on polyacrylamide, converting amide groups to carboxylic acid groups and releasing ammonia. kristujayanti.edu.in
Table 3: Microorganisms and Enzymes in Acrylic Polymer Degradation
| Organism/Enzyme Type | Polymer(s) Degraded | Mechanism/Action | Reference(s) |
|---|---|---|---|
| ***Phanerochaete chrysosporium* (Fungus)** | Polyacrylate, Polyacrylamide | Secretes lignin-oxidizing enzymes (e.g., peroxidases) causing free radical formation. | kristujayanti.edu.in |
| ***Pseudomonas sp.* (Bacteria)** | Acrylamide monomer | Degrades monomeric units produced from polymer breakdown. | kristujayanti.edu.in |
| Esterases, Lipases, Proteases | Polyesters (e.g., PLA), Poly(ester-co-acrylate) | Hydrolyze ester bonds in the polymer backbone or side chains. | mdpi.comnih.gov |
| Amidases | Polyacrylamide | Deaminates amide groups to acrylic acids and ammonium. | kristujayanti.edu.in |
The rate and extent of biodegradation of acrylic polymers are governed by a combination of material properties and environmental factors. nih.govresearchgate.net
Chemical Structure: The specific chemical structure of the polymer is paramount. The presence of hydrolyzable groups, such as the ester linkage in poly(this compound), can provide a point of attack for microbial enzymes. However, the long, hydrophobic carbon-carbon backbone of most acrylic polymers makes them generally resistant to microbial attack. nih.gov
Molecular Weight: Higher molecular weight polymers are generally less biodegradable as their large size prevents them from passing through microbial cell membranes. researchgate.net Initial abiotic or enzymatic degradation must first break the polymer down into smaller oligomers or monomers.
Environmental Conditions: Factors such as temperature, pH, humidity, and nutrient availability significantly impact microbial activity and, consequently, biodegradation rates. For example, enzymatic degradation of starch-based polymers is significantly accelerated at temperatures between 30°C and 60°C and with humidity above 80%. mdpi.com
Microbial Consortia: The presence of a diverse and adapted microbial community is crucial. Mixed populations of microorganisms, such as those found in activated sludge or soil, are often more effective at degrading complex polymers than single species. kristujayanti.edu.in
Additives and Copolymerization: The biodegradability of acrylic resins can be substantially improved by incorporating biomass-derived components, such as polysaccharides, into the polymer structure. nih.gov A study showed that an acrylic resin with 0% biobased content was non-biodegradable, while a copolymer containing 46% biobased content from polysaccharides was found to be biodegradable. nih.gov
Identification of Microorganisms and Enzymes Involved in Degradation
Broader Environmental Impact and Sustainability Considerations for Derived Polymers
The environmental footprint of polymers derived from heptyl acrylate (B77674) extends beyond their end-of-life degradation. The production of acrylic monomers is traditionally reliant on petrochemical feedstocks, contributing to the depletion of fossil fuels and associated environmental impacts. nih.govmdpi.com
There is a growing emphasis on developing more sustainable acrylic polymers. mdpi.comresearchgate.net This includes several strategies:
Bio-based Monomers: Synthesizing acrylates from renewable resources, such as natural phenolics, can reduce the reliance on fossil fuels. rsc.org
Designing for Degradability: Incorporating cleavable linkages, such as esters, into the polymer backbone can enhance both hydrolytic and enzymatic degradation.
Improving Recyclability: Developing effective chemical recycling methods to depolymerize waste polymers back to their monomeric units for reuse is a key strategy for creating a circular economy for plastics. mdpi.com
Computational Chemistry Applications in Heptyl Acrylate Research
Molecular Dynamics Simulations for Polymer Conformation and Bulk Properties
Molecular dynamics (MD) simulations are used to study the physical properties of polymers by modeling the movements and interactions of atoms and molecules over time. rsc.org For poly(heptyl acrylate), MD simulations can predict its conformational properties, such as the radius of gyration, and bulk properties like the glass transition temperature (Tg). ethz.ch
Simulations on similar polymers, such as poly(butyl acrylate) and other poly(acrylates), provide a template for how poly(this compound) would be studied. ethz.chscielo.org.mx These simulations typically employ force fields like PCFF+ or GAFF to describe the interatomic potentials. acs.orgmdpi.com By simulating the polymer chain or a bulk amorphous cell, researchers can observe how the polymer folds and moves, and how its structure is influenced by factors like temperature. researchgate.netacs.org For example, MD studies on poly(acrylic acid) have shown that the chain conformation is highly dependent on the degree of ionization, which is analogous to how solvent or other environmental factors might affect poly(this compound). acs.org The results from MD simulations, such as predicted mechanical moduli, can be compared with experimental data to validate the simulation model. rsc.org
Predictive Modeling of Monomer Reactivity and Copolymerization Behavior
Predicting how a monomer will behave in a copolymerization reaction is crucial for designing new materials. researchgate.net The reactivity ratios of monomers (e.g., rA and rB) determine the composition and sequence distribution of the resulting copolymer. cmu.edu Computational models can predict these reactivity ratios based on the monomer's chemical structure. researchgate.netarxiv.org
For heptyl acrylate (B77674), its reactivity ratios in copolymerization with other monomers (e.g., styrene (B11656), methyl methacrylate) can be estimated. While experimental determination is common, recent advances in machine learning offer a predictive approach. researchgate.netresearchgate.net Models using techniques like the Graph Attention Network can learn the relationship between a monomer's structure and its reactivity from a large dataset of known copolymerizations. researchgate.netarxiv.org These models can then predict reactivity ratios for new monomer pairs, including those with this compound. arxiv.org Quantum chemical methods can also contribute by calculating parameters that correlate with reactivity, providing a theoretical basis for the predictions. researchgate.net
Table 2: Illustrative Reactivity Ratios for Acrylate Copolymerization Note: This table shows experimental values for common acrylate pairs to illustrate the concept. Predictive models aim to calculate such values for any given pair, including those involving this compound.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1 reactivity) | r2 (M2 reactivity) |
|---|---|---|---|
| Methyl Acrylate | Vinyl Acetate (B1210297) | 9.0 | 0.1 |
| n-Butyl Acrylate | Styrene | 0.18 | 0.75 |
| Methyl Methacrylate (B99206) | n-Butyl Acrylate | 2.38 | 0.33 |
Theoretical Investigation of Intermolecular Interactions in Polymeric Systems
The interactions between polymer chains, and between the polymer and other molecules (like solvents or fillers), govern many of the material's macroscopic properties. Theoretical methods can be used to investigate the nature and strength of these intermolecular forces, which include van der Waals forces and hydrogen bonds. scielo.org.mx
For systems containing poly(this compound), molecular simulations can model these interactions in detail. Studies on binary mixtures of other alkyl acrylates (methyl, ethyl, n-butyl) with solvents like acetonitrile (B52724) have used experimental data combined with DFT to analyze molecular interactions. researchgate.net These analyses calculate excess thermodynamic properties that provide insight into the strength of interactions between the different molecules. researchgate.net In composite materials, simulations can reveal how the polymer interacts with a filler. For example, a study on poly(butyl acrylate) and cellulose (B213188) nanowhiskers confirmed the presence of intermolecular hydrogen bonds between the C=O groups of the acrylate and the OH groups of the cellulose. scielo.org.mx Similar investigations for poly(this compound) would clarify its miscibility with other polymers and its interaction with various additives and surfaces.
Future Research Directions and Emerging Applications in Polymer Science
Development of Novel Heptyl Acrylate-Based Functional Materials
The development of new functional materials from heptyl acrylate (B77674) is a significant area of research. These materials are designed to have specific properties for advanced applications.
Copolymers are a key focus, where this compound is combined with other monomers to create materials with tailored characteristics. For instance, copolymers of this compound with monomers like methyl methacrylate (B99206) can be used to create pressure-sensitive adhesives with good optical clarity and weatherability. pstc.org The incorporation of the this compound component can enhance flexibility and low-temperature performance. pstc.org
Another area of innovation is the creation of block copolymers. scirp.orgresearchgate.net Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the precise synthesis of block copolymers containing this compound. scirp.org These materials can exhibit unique microstructures and properties, making them suitable for applications requiring controlled morphology, such as advanced coatings or thermoplastic elastomers. pstc.orgscirp.org
Furthermore, this compound-based polymers are being explored for use in "smart" materials that respond to external stimuli. For example, by copolymerizing this compound with functional monomers, it is possible to create materials that change their properties in response to stimuli like temperature or pH. researchgate.net These materials have potential applications in fields such as biomedicine and sensors. researchgate.netresearchgate.net
Exploration of Sustainable Synthesis Routes for this compound and Its Polymers
As with many chemicals, there is a growing emphasis on developing sustainable methods for producing this compound and its polymers. solubilityofthings.comund.edu This involves exploring greener reaction conditions and the use of renewable resources.
One promising approach is the use of biocatalysis, which employs enzymes to catalyze the synthesis of this compound. nih.govrsc.org Lipases, for example, can be used for the esterification of acrylic acid with heptanol (B41253) or for the transesterification of other acrylates. shokubai.orgmdpi.com Enzymatic synthesis offers several advantages over traditional chemical methods, including milder reaction conditions, high selectivity, and reduced environmental impact. nih.govshokubai.org Research in this area focuses on optimizing reaction parameters such as temperature, solvent, and enzyme loading to maximize yield and efficiency. shokubai.orgresearchgate.net
| Synthesis Method | Catalyst | Key Advantages | Research Focus |
|---|---|---|---|
| Conventional Esterification | Acid Catalysts | Established industrial process | Improving efficiency and reducing byproducts |
| Enzymatic Synthesis | Lipases | Mild conditions, high selectivity, reduced waste nih.govshokubai.org | Optimizing reaction conditions, enzyme immobilization shokubai.orgresearchgate.net |
| Transesterification | Enzymatic or Chemical | Alternative route from other acrylates | Exploring various starting materials and catalysts |
In addition to greener synthesis of the monomer, research is also directed towards sustainable polymerization techniques. Controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and RAFT are being investigated to produce well-defined this compound polymers with minimal byproducts. cmu.eduresearchgate.net These methods allow for precise control over the polymer architecture, leading to materials with enhanced performance and potentially reducing the need for post-synthesis modifications. springernature.com
Advanced Characterization Techniques for Elucidating Polymer Microstructure and Dynamics
A deep understanding of the relationship between the molecular structure of poly(this compound) and its macroscopic properties is crucial for designing new materials. osti.gov Advanced characterization techniques are essential for probing the microstructure and dynamics of these polymers.
Techniques such as Small-Angle X-ray Scattering (SAXS) and Transmission Electron Microscopy (TEM) are used to investigate the morphology of this compound-containing block copolymers and other nanostructured materials. researchgate.net These methods provide valuable information about the size, shape, and arrangement of different domains within the polymer, which in turn influences its mechanical and optical properties. researchgate.net
Dynamic Mechanical Analysis (DMA) is another powerful tool for characterizing the viscoelastic properties of this compound polymers. pstc.orgspecificpolymers.com DMA measures the response of a material to an oscillatory force as a function of temperature, providing insights into its glass transition temperature, modulus, and damping behavior. pstc.orgspecificpolymers.com This information is critical for applications where mechanical performance is important, such as in adhesives and elastomers. pstc.org
Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are used to determine the chemical composition and microstructure of this compound copolymers. ontosight.ai These techniques can provide details about the monomer sequence distribution and tacticity, which can have a significant impact on the polymer's properties. ontosight.aiosti.gov
| Technique | Information Obtained | Relevance to this compound Polymers |
|---|---|---|
| Small-Angle X-ray Scattering (SAXS) | Nanoscale structure and morphology researchgate.net | Characterizing block copolymers and blends |
| Transmission Electron Microscopy (TEM) | Direct visualization of microstructure researchgate.net | Imaging of phase-separated domains |
| Dynamic Mechanical Analysis (DMA) | Viscoelastic properties, glass transition temperature specificpolymers.com | Assessing mechanical performance for adhesives and coatings pstc.org |
| Nuclear Magnetic Resonance (NMR) | Chemical structure, composition, and tacticity ontosight.ai | Determining copolymer composition and microstructure |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups and chemical bonding ontosight.ai | Confirming polymerization and identifying components |
Integration of Theoretical and Simulation-Driven Polymer Design Methodologies
In recent years, computational methods have become an indispensable tool in polymer science. researchgate.net Molecular dynamics (MD) simulations and other theoretical approaches are increasingly being used to predict the properties of this compound-based polymers and to guide the design of new materials. researchgate.net
MD simulations can provide detailed insights into the conformation of polymer chains, their packing in the solid state, and their interactions with other molecules or surfaces. researchgate.net This information can be used to understand and predict properties such as the glass transition temperature, mechanical modulus, and adhesion strength. researchgate.net For example, simulations can be used to study the interface between a this compound-based adhesive and a substrate, helping to optimize the formulation for improved performance. researchgate.net
Quantum mechanical calculations can also be employed to understand the electronic structure of the this compound monomer and its reactivity in polymerization reactions. This can aid in the design of new catalysts and initiators for controlled polymerization processes.
By combining theoretical predictions with experimental validation, researchers can accelerate the development of new this compound-based materials with desired properties. This integrated approach allows for a more rational and efficient design process, reducing the need for extensive trial-and-error experimentation. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing heptyl acrylate, and how can reaction conditions (e.g., catalysts, temperature) be optimized for purity and yield?
- Methodological Guidance : Use esterification reactions between acrylic acid and heptanol, employing acid catalysts (e.g., sulfuric acid) or enzymatic approaches for greener synthesis. Monitor reaction kinetics via gas chromatography (GC) to optimize temperature (typically 80–120°C) and catalyst concentration . Validate purity using NMR (<sup>1</sup>H and <sup>13</sup>C) and FTIR spectroscopy to confirm ester bond formation .
Q. How do researchers characterize the physicochemical properties of this compound (e.g., volatility, solubility) for material science applications?
- Approach : Measure volatility using thermogravimetric analysis (TGA) under controlled heating rates. Determine solubility parameters via Hansen solubility tests in polar/non-polar solvents. For example, hexyl acrylate (structurally analogous) shows solubility in ethyl acetate and toluene but limited solubility in water, as noted in plant physiology studies .
Q. What analytical techniques are recommended to detect trace impurities or polymerization inhibitors in this compound samples?
- Best Practices : Employ high-performance liquid chromatography (HPLC) with UV detection for quantifying hydroquinone or MEHQ inhibitors. Use mass spectrometry (MS) coupled with GC (GC-MS) for identifying volatile byproducts .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity of this compound in copolymerization systems?
- Methodology : Apply density functional theory (DFT) to calculate electron density maps and identify active sites for radical polymerization. Validate predictions experimentally using <sup>13</sup>C NMR to track monomer incorporation rates in copolymer matrices .
Q. What experimental strategies resolve contradictions in reported data on this compound’s environmental toxicity (e.g., biodegradation rates vs. persistence)?
- Conflict Analysis : Conduct controlled biodegradation assays using OECD 301F protocols with soil microbiota. Compare results with abiotic hydrolysis studies (pH 5–9) to isolate microbial vs. chemical degradation pathways. For example, conflicting data on acrylate esters in plant systems (e.g., variable hexyl acrylate levels under drought stress ) highlight the need for context-specific experimental controls.
Q. How do structural modifications (e.g., branching, fluorination) of this compound affect its performance in biomedical hydrogels?
- Design Framework : Synthesize derivatives (e.g., 2-ethylhexyl acrylate) and compare swelling ratios, mechanical strength, and cytotoxicity. Use rheology to assess crosslinking efficiency. Studies on analogous acrylates in UV-curable adhesives suggest branched chains enhance flexibility but reduce thermal stability .
Data Presentation and Reproducibility
Q. What statistical methods are critical for analyzing dose-response relationships in this compound toxicity studies?
- Recommendations : Apply nonlinear regression models (e.g., Hill equation) to EC50 calculations. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups, ensuring replicates (n ≥ 3) to account for biological variability .
Q. How should researchers document synthesis protocols to ensure reproducibility in polymer science applications?
- Guidelines : Report exact molar ratios, purification steps (e.g., distillation under reduced pressure), and storage conditions (e.g., inhibitor presence, temperature). Follow IUPAC nomenclature and provide spectral data (e.g., NMR peaks) as supplementary materials .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
